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  • Product: 1-(2-Methoxyethyl)-1-methylthiourea
  • CAS: 955399-56-1

Core Science & Biosynthesis

Foundational

Discovery and Early-Stage Investigation of 1-(2-Methoxyethyl)-1-methylthiourea: A Technical Guide to Fragment-Based Metalloenzyme Targeting

Executive Summary Thiourea and its derivatives are universally recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds with applications ranging from antiviral a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiourea and its derivatives are universally recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds with applications ranging from antiviral and antimicrobial to anticancer therapies[1]. While historically utilized in the development of blockbuster drugs[2], modern drug discovery increasingly leverages low-molecular-weight thioureas as highly efficient starting points in Fragment-Based Drug Discovery (FBDD).

This technical guide explores the early-stage investigation of 1-(2-Methoxyethyl)-1-methylthiourea (CAS: 955399-56-1). Rather than presenting a mere catalog of its properties, this whitepaper deconstructs the causality behind selecting this specific fragment, detailing its physicochemical advantages, mechanistic binding profile, and the self-validating experimental workflows required to advance it from a raw chemical building block to a validated lead compound.

Physicochemical Profiling & Structural Rationale

In FBDD, the selection of the initial fragment dictates the trajectory of the entire optimization campaign. Why select 1-(2-Methoxyethyl)-1-methylthiourea over a simple, unsubstituted thiourea? The answer lies in the deliberate balance of solubility, steric hindrance, and synthetic tractability.

  • The Thiourea Core: The (R1R2N)(R3R4N)C=S scaffold provides a versatile hydrogen-bonding network. The sulfur atom acts as a potent hydrogen bond acceptor and a soft Lewis base, making it an ideal pharmacophore for chelating transition metals (e.g., Zn2+ , Ni2+ ) in metalloenzyme active sites[3].

  • The 2-Methoxyethyl Group: Thermodynamic aqueous solubility is a persistent bottleneck in small-molecule drug candidates[4]. The incorporation of an ether linkage (methoxyethyl) introduces a flexible, polar vector that significantly enhances solubility without violating the "Rule of Three" (Ro3) for fragments.

  • The Methyl Group: N-methylation restricts the conformational flexibility of the thiourea. By preventing the formation of overly stable, insoluble crystalline lattices that plague symmetric thioureas, the methyl group pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.

Data Presentation: Physicochemical Profiling

To contextualize its utility, the quantitative physicochemical parameters of 1-(2-Methoxyethyl)-1-methylthiourea are summarized below.

ParameterValueRationale / Causality in Drug Design
Molecular Weight 148.23 g/mol Ideal for FBDD (Ro3 compliant); allows for high Ligand Efficiency (LE).
LogP (Calculated) ~0.4Optimal balance; ensures aqueous solubility for high-concentration screening.
H-Bond Donors 1Provides specific vectorality for target anchoring via the unsubstituted N-H.
H-Bond Acceptors 2Enhances interaction with active site residues and metal coordination.
TPSA ~50 ŲEnsures excellent cell penetration and favorable pharmacokinetic profiling.

Mechanistic Framework: The "Why" of Target Engagement

In targeted drug discovery, the mechanism of action must dictate the structural design. Thiourea compounds are multifaceted bioactive agents[3]. When 1-(2-Methoxyethyl)-1-methylthiourea is introduced to a metalloenzyme target (e.g., Matrix Metalloproteinases, Urease, or Histone Deacetylases), it operates via a bidentate interaction model:

  • Coordinate Covalent Bonding: The highly polarizable C=S bond donates electron density to the positively charged metal ion in the enzyme's catalytic pocket, displacing the catalytic water molecule.

  • Hydrogen Bonding: The remaining unsubstituted N−H group acts as a hydrogen bond donor to adjacent aspartate or glutamate residues, anchoring the fragment and providing a distinct vector for subsequent synthetic growth.

Binding_Model Target Metalloenzyme Active Site Zn2+ Ion H-Bond Acceptors Thiourea Thiourea Core (C=S, N-H) Sulfur (Metal Chelator) N-H (H-Bond Donor) Thiourea->Target Coordinate Bond (S-Zn) Thiourea->Target Hydrogen Bonding (N-H...O) Substituents Substituents 2-Methoxyethyl (Solubility) Methyl (Steric Control) Substituents->Thiourea Inductive/Steric Tuning

Caption: Mechanistic binding model of the thiourea pharmacophore interacting with a metalloenzyme.

Experimental Workflows: Self-Validating Protocols

To ensure scientific trustworthiness, every protocol must be a self-validating system. We employ a two-pronged approach: rigorous biophysical validation of the fragment, followed by structure-guided synthetic elaboration.

Protocol 1: Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments typically exhibit low binding affinities ( KD​ in the μM to mM range). Traditional biochemical assays often yield false negatives at these concentrations or are confounded by assay interference. SPR is selected because it measures direct, label-free physical binding in real-time. This allows us to differentiate true stoichiometric binders from promiscuous aggregators based on kinetic association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target metalloenzyme onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a high density of ~3000 Response Units (RU). This maximizes the signal-to-noise ratio for low-molecular-weight analytes.

  • Analyte Preparation: Dissolve 1-(2-Methoxyethyl)-1-methylthiourea in 100% anhydrous DMSO to create a 100 mM stock. Dilute into the running buffer (e.g., PBS with 0.05% Tween-20) to create a concentration series (10 μM to 2 mM ). Critical Step: Ensure a final DMSO concentration of exactly 2% across all samples to prevent bulk refractive index shifts.

  • Data Acquisition: Inject the concentration series over the active and reference flow cells at a high flow rate (50 μL/min ) to minimize mass transport limitations. Include solvent correction cycles (1.5% to 2.5% DMSO) to calibrate the baseline.

  • Self-Validation/Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model. A true hit is validated only if the response is dose-dependent, saturable, and exhibits the square-wave kinetics typical of fast-on/fast-off fragment binding.

Protocol 2: Hit-to-Lead Derivatization (Hantzsch Thiazole Synthesis)

Causality: Once binding is confirmed, the fragment must be "grown" to increase affinity. The thiourea core is a classic precursor for 2-aminothiazoles, a privileged heterocycle deeply embedded in modern drug design[5]. Reacting our fragment with an α -haloketone rigidly locks the thiourea into a planar ring, reducing the entropic penalty upon binding while extending the molecule into adjacent hydrophobic pockets.

Step-by-Step Methodology:

  • Reaction Setup: In a dry 50 mL round-bottom flask, dissolve 1-(2-Methoxyethyl)-1-methylthiourea (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add the selected α -bromoketone (1.1 eq) dropwise at room temperature. The choice of the ketone R-group is dictated by the spatial geometry of the adjacent binding pocket (ideally identified via X-ray crystallography).

  • Reflux & Monitoring: Heat the mixture to reflux (80°C). The reaction is self-catalyzing due to the release of HBr. Monitor progression via LC-MS; the highly nucleophilic sulfur attacks the α -carbon, followed by rapid cyclization via the nitrogen atom.

  • Isolation & Validation: Concentrate the solvent under reduced pressure. Purify the resulting 2-aminothiazole derivative via preparative HPLC. Validate the structure using 1H−NMR , 13C−NMR , and High-Resolution Mass Spectrometry (HRMS) to ensure >95% purity before initiating secondary SPR screening.

FBDD_Workflow A 1-(2-Methoxyethyl)-1-methylthiourea (Fragment Library Entry) B Primary Screening (SPR / NMR / Thermal Shift) A->B Library Screening C Hit Validation (X-ray Crystallography) B->C Active Hits D Structure-Guided Hit-to-Lead (Derivatization via Thiourea Core) C->D Binding Pose Analysis E Lead Optimization (In vitro & In vivo Profiling) D->E SAR Optimization

Caption: FBDD workflow utilizing 1-(2-Methoxyethyl)-1-methylthiourea for hit-to-lead optimization.

Conclusion

The discovery and early-stage investigation of 1-(2-Methoxyethyl)-1-methylthiourea exemplifies the power of rational fragment selection. By combining a highly functional, metal-chelating thiourea core with solubility-enhancing substituents, researchers can bypass the common pitfalls of late-stage drug attrition[6]. When paired with rigorous, self-validating biophysical and synthetic protocols, this building block serves as a highly robust foundation for the development of next-generation targeted therapeutics.

References

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. "Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis." RSC Medicinal Chemistry, 2021, 12, 1046-1064. URL:[Link]

  • Khan, A., Dawar, P., & De, S. "Thiourea compounds as multifaceted bioactive agents in medicinal chemistry." Bioorganic Chemistry, 2025, 158, 108319. URL:[Link]

  • Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review." Journal of Drug Design and Medicinal Chemistry, 2016, 2(1), 10-20. URL:[Link]

  • Ishikawa, M., et al. "meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery." Organic & Biomolecular Chemistry, 2023. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological Evaluation of 1-(2-Methoxyethyl)-1-methylthiourea

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Methoxyethyl)-1-methylthiourea is a disubstituted thiourea derivative with potential applications in medicinal chemistry and other industrial...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyethyl)-1-methylthiourea is a disubstituted thiourea derivative with potential applications in medicinal chemistry and other industrial processes. As with any novel chemical entity, a thorough understanding of its toxicity profile is paramount prior to its consideration for further development. This technical guide provides a comprehensive framework for the toxicological evaluation of 1-(2-Methoxyethyl)-1-methylthiourea. While specific experimental data for this compound is not publicly available, this document synthesizes information on the known toxicological properties of structurally related thiourea compounds and outlines a rigorous, multi-tiered testing strategy to elucidate its safety profile. This guide is intended to serve as a roadmap for researchers and drug development professionals in designing and executing a comprehensive toxicological assessment, from initial in vitro screening to more complex in vivo studies.

Introduction to 1-(2-Methoxyethyl)-1-methylthiourea

1-(2-Methoxyethyl)-1-methylthiourea is a small molecule with the linear formula C₅H₁₂N₂OS.[1][2] It belongs to the thiourea class of compounds, which are characterized by a central thiocarbonyl group flanked by two nitrogen atoms. Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The structural versatility of the thiourea scaffold allows for extensive modification to modulate its physicochemical and pharmacological properties.[3]

Chemical and Physical Properties:

PropertyValueSource
CAS Number 955399-56-1[1]
Molecular Formula C₅H₁₂N₂OS[1][2]
Molecular Weight 148.23 g/mol [1][2]
Physical Form Powder[2]
Purity ≥95% (typical)[2]

Safety Information:

Based on available safety data sheets for similar compounds, 1-(2-Methoxyethyl)-1-methylthiourea is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[1]

This preliminary safety information underscores the necessity for a thorough toxicological evaluation.

Expected Toxicity Profile Based on Substituted Thioureas

While specific toxicological data for 1-(2-Methoxyethyl)-1-methylthiourea is limited, the broader class of thiourea derivatives has been studied, providing insights into potential mechanisms of toxicity.

A key mechanism of thiourea-induced cytotoxicity is the depletion of intracellular glutathione (GSH).[4] This is often a result of the metabolic activation of the thiourea moiety by flavin-containing monooxygenases (FMOs), leading to the formation of reactive intermediates that can react with cellular nucleophiles like GSH.[4] Depletion of GSH can lead to oxidative stress and subsequent cellular damage. Studies on a series of mono- and di-substituted thioureas in rat hepatocytes have shown that cytotoxicity, as measured by lactate dehydrogenase (LDH) leakage, is often accompanied by GSH depletion.[4] It is important to note that a clear structure-toxicity relationship can be complex and is not always directly correlated with lipophilicity or the rate of FMO-mediated oxidation.[4]

A Tiered Approach to Toxicological Assessment

A comprehensive toxicological evaluation should follow a tiered approach, beginning with in vitro assays to assess cytotoxicity and progressing to in vivo studies to understand systemic effects.[5]

Tier 1: In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods for initial toxicity screening and mechanistic investigation.[6][7]

3.1.1. General Cytotoxicity Assessment

The initial step is to determine the concentration range over which the compound exhibits cytotoxic effects in various cell lines.[5] This is typically achieved by measuring cell viability after exposure to a range of concentrations.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of 1-(2-Methoxyethyl)-1-methylthiourea in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only and untreated controls.[5]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothetical Data Presentation:

Cell LineIC₅₀ (µM) after 48h Exposure
HepG2[Hypothetical Value]
HEK293[Hypothetical Value]
A549[Hypothetical Value]

3.1.2. Elucidation of Cell Death Mechanism

Once cytotoxicity is established, it is crucial to determine the mode of cell death (apoptosis vs. necrosis).[5]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with 1-(2-Methoxyethyl)-1-methylthiourea at its IC₅₀ concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer and add FITC-conjugated Annexin V and PI solution.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Data Acquisition: Analyze the stained cells using a flow cytometer.[5]

  • Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5]

3.1.3. Mechanistic Insights: Oxidative Stress

Given the known properties of thioureas, assessing the induction of oxidative stress is a critical step.

Experimental Protocol: Intracellular Reactive Oxygen Species (ROS) Measurement

  • Cell Treatment: Treat cells with the compound at various concentrations.

  • Staining: Add a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells and incubate.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Tier 2: In Vivo Toxicity Studies

In vivo studies are essential to evaluate the systemic effects of the compound in a living organism.[8] These studies should be conducted in compliance with Good Laboratory Practice (GLP) regulations.[9]

3.2.1. Acute Toxicity Study

This study aims to determine the immediate toxic effects of a single dose and to establish the median lethal dose (LD₅₀).[8]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of 1-(2-Methoxyethyl)-1-methylthiourea to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for statistical calculation of the LD₅₀.

  • Parameters Monitored: Include clinical observations, body weight changes, and gross pathology at necropsy.[9]

3.2.2. Repeated-Dose Toxicity Study

These studies evaluate the toxic effects of repeated exposure to the compound over a specified period (e.g., 28 days).[9]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study

  • Animal Model: Use both a rodent and a non-rodent species.

  • Dosing: Administer the compound daily via oral gavage at three different dose levels (low, mid, high) and a vehicle control.[10]

  • In-life Observations: Monitor morbidity and mortality, clinical signs, body weight, and food consumption daily.[10]

  • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.[9]

  • Terminal Procedures: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.[10]

Hypothetical Data Presentation:

Table 1: Hematology Parameters in Rats Treated with 1-(2-Methoxyethyl)-1-methylthiourea for 28 Days

ParameterControlLow DoseMid DoseHigh Dose
RBC (10⁶/µL)[Value][Value][Value][Value]
Hemoglobin (g/dL)[Value][Value][Value][Value]
WBC (10³/µL)[Value][Value][Value][Value]
Platelets (10³/µL)[Value][Value][Value][Value]

Table 2: Clinical Chemistry Parameters in Rats Treated with 1-(2-Methoxyethyl)-1-methylthiourea for 28 Days

ParameterControlLow DoseMid DoseHigh Dose
ALT (U/L)[Value][Value][Value][Value]
AST (U/L)[Value][Value][Value][Value]
BUN (mg/dL)[Value][Value][Value][Value]
Creatinine (mg/dL)[Value][Value][Value][Value]

Visualization of Experimental Workflows

In_Vitro_Toxicity_Workflow cluster_0 In Vitro Assessment Start 1-(2-Methoxyethyl)-1-methylthiourea Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Cell Death Mechanism (Annexin V/PI Staining) IC50->Mechanism ROS Oxidative Stress Assessment (e.g., DCFH-DA Assay) IC50->ROS

Caption: Workflow for in vitro toxicity screening.

In_Vivo_Toxicity_Workflow cluster_1 In Vivo Assessment Start_Vivo 1-(2-Methoxyethyl)-1-methylthiourea Acute Acute Toxicity Study (e.g., Up-and-Down Procedure) Start_Vivo->Acute LD50 Determine LD50 Acute->LD50 Repeated Repeated-Dose Toxicity Study (e.g., 28-Day Study) LD50->Repeated Dose Selection Endpoints Comprehensive Endpoint Analysis (Hematology, Clinical Chemistry, Histopathology) Repeated->Endpoints

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Foundational

Comprehensive Analytical Guide: Molecular Weight and Exact Mass Determination of 1-(2-Methoxyethyl)-1-methylthiourea

Executive Overview In modern drug discovery and organic synthesis, thiourea derivatives serve as highly versatile pharmacophores and building blocks [1]. Among these, 1-(2-Methoxyethyl)-1-methylthiourea (CAS: 955399-56-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug discovery and organic synthesis, thiourea derivatives serve as highly versatile pharmacophores and building blocks [1]. Among these, 1-(2-Methoxyethyl)-1-methylthiourea (CAS: 955399-56-1) is frequently utilized to synthesize biologically active heterocycles and kinase inhibitors. For researchers and analytical scientists, distinguishing between the macroscopic average molecular weight and the microscopic exact monoisotopic mass of this compound is critical. This whitepaper provides an authoritative, in-depth guide to the theoretical calculations, analytical methodologies, and self-validating protocols required to accurately characterize this molecule using High-Resolution Mass Spectrometry (HRMS).

Chemical Identity & Theoretical Mass Fundamentals

To accurately weigh reagents for synthesis versus identifying a compound in a mass spectrometer, scientists must rely on two fundamentally different mass calculations: Average Molecular Weight and Exact Mass .

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural terrestrial abundance of all isotopes. This value is strictly used for stoichiometric calculations and bulk weighing.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope for each element (e.g., 12C , 1H , 32S ). This is the fundamental value targeted in HRMS to determine the elemental formula of a single molecular ion [2].

The molecular formula for 1-(2-Methoxyethyl)-1-methylthiourea is C₅H₁₂N₂OS . The quantitative breakdown of both mass types is summarized in Table 1.

Table 1: Quantitative Mass Calculation for C₅H₁₂N₂OS

ElementCountAvg. Atomic Weight ( g/mol )Contribution ( g/mol )Monoisotopic Mass (Da)Contribution (Da)
Carbon (C) 512.01160.05512.00000060.000000
Hydrogen (H) 121.00812.0961.00782512.093900
Nitrogen (N) 214.00728.01414.00307428.006148
Oxygen (O) 115.99915.99915.99491515.994915
Sulfur (S) 132.06532.06531.97207131.972071
Total 148.229 g/mol 148.067034 Da

Analytical Methodology: LC-ESI-HRMS

To experimentally verify the exact mass, Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the gold standard[3].

Causality Behind Experimental Choices
  • Ionization Strategy (ESI+): Thiourea compounds possess highly nucleophilic sulfur and nitrogen atoms. In an acidic environment, these heteroatoms readily accept a proton to form a stable [M+H]+ pseudo-molecular ion [4]. Therefore, positive ion mode Electrospray Ionization (ESI+) is selected over negative mode.

  • Mobile Phase Modifiers: Formic acid (0.1%) is added to both aqueous and organic mobile phases. This is not arbitrary; the low pH drives the equilibrium toward the protonated state of the thiourea, drastically enhancing ionization efficiency and signal-to-noise ratio.

  • Mass Analyzer (Orbitrap or Q-TOF): Low-resolution instruments (like single quadrupoles) can only measure nominal mass (m/z 149). HRMS instruments provide sub-ppm mass accuracy, necessary to distinguish the target [M+H]+ (m/z 149.0743) from isobaric interferences (e.g., molecules with different formulas that share a nominal mass of 149).

Self-Validating Experimental Protocol

The following step-by-step workflow incorporates internal validation checkpoints to ensure absolute data integrity.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 1-(2-Methoxyethyl)-1-methylthiourea.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock 1:1000 in 50:50 Water:Acetonitrile (containing 0.1% Formic Acid) to yield a 1 µg/mL working solution.

Step 2: UHPLC Separation Inject 2 µL of the working solution onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Execute the gradient elution detailed in Table 2.

Table 2: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.4955
1.00.4955
5.00.41090
7.00.41090
7.10.4955
10.00.4955

Step 3: HRMS Acquisition & Lock Mass Validation

  • Configure the ESI source: Spray voltage at +3.5 kV, capillary temperature at 275°C.

  • Set the mass analyzer to scan m/z 100–500 with a resolving power of 60,000 (at m/z 200).

  • Validation Checkpoint: Continuously infuse a lock mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2766 Da). The system must dynamically correct the mass axis. If the lock mass deviates by >2 ppm, the run is automatically flagged as invalid, preventing false mass assignments.

Workflow Visualization

G N1 Sample Preparation (1-(2-Methoxyethyl)-1-methylthiourea) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 2 µL Injection N3 Electrospray Ionization (ESI+) Protonation to [M+H]+ N2->N3 Eluent + 0.1% FA N4 High-Resolution Mass Analyzer (Orbitrap or Q-TOF) N3->N4 Ion Transfer N5 Data Processing Exact Mass: 149.0743 Da N4->N5 m/z Detection

Figure 1: LC-ESI-HRMS analytical workflow for the exact mass determination of the thiourea derivative.

Data Interpretation & Structural Validation

Upon successful acquisition, the data must be interpreted to confirm the structural identity of the molecule. This relies on two primary vectors:

  • Exact Mass Confirmation: The theoretical exact mass of the neutral molecule is 148.0670 Da. In ESI+, the addition of a proton ( 1H+ , exact mass 1.007276 Da) yields a theoretical [M+H]+ m/z of 149.0743 . The observed m/z must fall within ± 5 ppm of this theoretical value to confirm the formula C₅H₁₃N₂OS⁺.

  • Isotopic Pattern Analysis (Self-Validating Feature): The presence of sulfur in the thiourea core provides a distinct, built-in validation mechanism. Natural sulfur consists of ~95% 32S and ~4.2% 34S . Therefore, the mass spectrum will exhibit a characteristic "A+2" isotopic peak at m/z 151.0659 (which is exactly +1.9958 Da higher than the monoisotopic peak). If the relative abundance of this A+2 peak is approximately 4.5% (accounting for minor contributions from 18O and two 13C atoms), the presence of the sulfur atom is unequivocally validated [5].

References

  • Longdom Publishing. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from[Link][1]

  • MDPI. (2021). Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules. Retrieved from[Link][2]

  • PubMed. (2007). Gas-phase reactions between thiourea and Ca2+: new evidence for the formation of[Ca(NH3)]2+ and other doubly charged species. Retrieved from[Link][3]

  • bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. Retrieved from[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(2-Methoxyethyl)-1-methylthiourea as a Novel Ligand for Transition Metal Catalysis

Introduction: The Untapped Potential of Asymmetric Thioureas in Catalysis Thiourea derivatives have emerged as a versatile and "privileged" class of ligands in both organocatalysis and transition metal catalysis.[1][2] T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of Asymmetric Thioureas in Catalysis

Thiourea derivatives have emerged as a versatile and "privileged" class of ligands in both organocatalysis and transition metal catalysis.[1][2] Their utility stems from the strong coordinating ability of the sulfur atom, the potential for hydrogen bonding interactions, and the ease with which their steric and electronic properties can be modulated through substitution at the nitrogen atoms. While significant research has focused on N,N'-disubstituted and N-acyl thioureas, the potential of asymmetrically N,N-disubstituted thioureas remains a promising and underexplored area.

This application note introduces 1-(2-Methoxyethyl)-1-methylthiourea , a novel, readily accessible ligand, and outlines its potential in transition metal catalysis. The presence of a methoxyethyl group introduces a potential hemilabile oxygen donor atom, which could play a crucial role in stabilizing catalytic intermediates and promoting efficient catalysis. We present detailed protocols for the synthesis of the ligand, its complexation with palladium, and its proposed application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[3][4][5][6][7] This guide is intended for researchers in academia and the pharmaceutical industry who are seeking to develop novel catalytic systems with enhanced activity and selectivity.

Ligand Design and Rationale: The Role of the Methoxyethyl Moiety

The design of 1-(2-Methoxyethyl)-1-methylthiourea incorporates several key features:

  • Strong Sigma-Donating Sulfur: The thiocarbonyl group provides a soft, sulfur donor atom that can effectively coordinate to late transition metals such as palladium.

  • Asymmetric N-Substitution: The methyl and 2-methoxyethyl groups create a specific steric environment around the coordinating sulfur atom.

  • Potential for Hemilability: The ether oxygen in the 2-methoxyethyl side chain can act as a secondary, weak donor. This S,O-bidentate coordination can lead to the formation of a stable six-membered chelate ring with a metal center. The hemilabile nature of the M-O bond allows for the oxygen to dissociate, opening up a coordination site for substrate binding during the catalytic cycle, and then re-coordinate to stabilize the metal center. This property can enhance catalyst stability and efficiency.

Synthesis of 1-(2-Methoxyethyl)-1-methylthiourea

The synthesis of N,N-disubstituted thioureas is typically achieved through the reaction of a secondary amine with an isothiocyanate.[1] In this case, the commercially available N-(2-methoxyethyl)methylamine serves as the starting material.

Experimental Protocol: Ligand Synthesis

Reaction Scheme:

Materials:

  • N-(2-Methoxyethyl)methylamine (CAS: 38256-93-8)[8][9]

  • Benzoyl isothiocyanate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane (DCM)

  • Hexanes

  • Deionized water

  • Magnesium sulfate (MgSO4)

Procedure:

  • Step 1: In situ generation of methyl isothiocyanate is not the preferred route here. A more direct and higher-yielding synthesis would involve a two-step process starting with the reaction of the secondary amine with a thiocarbonyl transfer reagent, followed by removal of a protecting group. A common and effective method involves the use of benzoyl isothiocyanate. To a solution of N-(2-methoxyethyl)methylamine (1.0 eq.) in DCM (0.5 M) at 0 °C, add benzoyl isothiocyanate (1.05 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x volume), followed by saturated NaHCO3 (2 x volume), and finally brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude N-benzoyl-N'-(2-methoxyethyl)-N'-methylthiourea.

  • Step 2: Deprotection. Dissolve the crude product in methanol (0.5 M) and add a solution of NaOH (2.0 eq.) in water.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM (3 x volume).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution to obtain the crude 1-(2-Methoxyethyl)-1-methylthiourea.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure ligand.

Characterization:

The structure and purity of the synthesized ligand should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.

  • FT-IR Spectroscopy: To identify the characteristic C=S and N-H stretching frequencies.

  • Mass Spectrometry: To confirm the molecular weight.

Synthesis Workflow Diagram

G cluster_synthesis Ligand Synthesis amine N-(2-methoxyethyl)methylamine reaction1 Reaction in DCM amine->reaction1 reagent Benzoyl Isothiocyanate reagent->reaction1 intermediate N-benzoyl-N'-(2-methoxyethyl)-N'-methylthiourea reaction1->intermediate deprotection Deprotection (NaOH, MeOH/H2O) intermediate->deprotection product 1-(2-Methoxyethyl)-1-methylthiourea deprotection->product purification Purification product->purification final_product Pure Ligand purification->final_product

Caption: Workflow for the synthesis of 1-(2-Methoxyethyl)-1-methylthiourea.

Coordination Chemistry and Complex Synthesis

Thiourea ligands typically coordinate to palladium(II) through the sulfur atom.[2] The N,N-disubstituted nature of 1-(2-Methoxyethyl)-1-methylthiourea is expected to favor monodentate S-coordination in simple halide complexes. However, under appropriate conditions, particularly with weakly coordinating anions, bidentate S,O-coordination to form a stable six-membered ring is plausible.[10][11]

Experimental Protocol: Synthesis of a Palladium(II) Complex

Proposed Structure: Dichloro[1-(2-methoxyethyl)-1-methylthiourea]palladium(II)

Reaction Scheme:

CH3O-C6H4-Br + C6H5-B(OH)2 --[Pd catalyst, base]--> CH3O-C6H4-C6H5

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Proposed Screening of Reaction Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
11K2CO3Toluene/EtOH/H2O8012To be determined
20.5K2CO3Toluene/EtOH/H2O8012To be determined
31Cs2CO3Dioxane/H2O1008To be determined
41K3PO4Toluene/H2O8012To be determined

Conclusion and Future Outlook

1-(2-Methoxyethyl)-1-methylthiourea represents a promising, yet unexplored, ligand for transition metal catalysis. Its straightforward synthesis and the potential for hemilabile S,O-coordination make it an attractive candidate for the development of novel, efficient, and stable catalytic systems. The protocols outlined in this application note provide a comprehensive guide for the synthesis, characterization, and initial catalytic evaluation of this ligand and its palladium complexes. Further investigations into its coordination with other transition metals (e.g., Ni, Cu, Rh, Ru) and its application in a broader range of catalytic transformations, including other cross-coupling reactions, C-H activation, and asymmetric catalysis, are highly encouraged.

References

  • Song, Q., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5694. [Link]

  • Koch, K. R. (2001). New chemistry with old ligands: N-alkyl- And N,N-dialkyl-N-acyl(aroyl) thioureas in coordination, analytical and process chemistry of the platinum group metals. Coordination Chemistry Reviews, 216-217, 473-488.
  • Caddick, S., et al. (2005). A Novel Thiourea Ligand Applied in the Pd‐Catalyzed Heck, Suzuki and Suzuki Carbonylative Reactions. Synlett, 2005(12), 1941-1943.
  • de Oliveira, R. B., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Pharmaceuticals, 17(12), 1573. [Link]

  • Gornitzka, H., et al. (2015). Studies on the coordination chemistry of functionalised thiourea ligands. Dalton Transactions, 44(3), 1053-1064.
  • Al-Masoudi, N. A., et al. (2018). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 23(11), 2998. [Link]

  • Schoenebeck, F., et al. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2146-2149. [Link]

  • Almeida, P. S., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 15(3), 587. [Link]

  • Al-Jibouri, M. N. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. Basrah Journal of Science, 39(2), 231-253.
  • Reddy, V. P., et al. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2484-2487. [Link]

  • Katritzky, A. R., et al. (2000). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. Journal of Organic Chemistry, 65(24), 8077-8080.
  • da Silva, J. G., et al. (2014). On the cytotoxic activity of Pd(II) complexes of N,N-disubstituted-N'-acyl thioureas. European Journal of Medicinal Chemistry, 80, 467-476. [Link]

  • Song, Q., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5694. [Link]

  • Arslan, H., et al. (2014). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. Inorganica Chimica Acta, 419, 1-9.
  • Bhattacharyya, S., et al. (2004). Synthesis of N-Methyl Secondary Amines.
  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Sciencemadness Discussion Board. (2024). Synthesis of N,N-Bis-(2-methoxyethyl)hydroxylamine, and ChatGPT. [Link]

  • Google Patents. (2014).
  • Oakwood Chemical. N-(2-Methoxyethyl)methylamine. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Patel, A. B., et al. (2013). Efficient palladium-catalyzed Suzuki C–C coupling of novel urea/thiourea-based quinazolines. Monatshefte für Chemie - Chemical Monthly, 144(12), 1855-1863.

Sources

Application

preparation of coordination complexes using 1-(2-Methoxyethyl)-1-methylthiourea

Application Note: Advanced Coordination Protocols for 1-(2-Methoxyethyl)-1-methylthiourea Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Compound: 1-(2-Methoxyethyl)-1-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Coordination Protocols for 1-(2-Methoxyethyl)-1-methylthiourea

Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Compound: 1-(2-Methoxyethyl)-1-methylthiourea (CAS: 955399-56-1)[1]

Ligand Architecture & Mechanistic Causality

1-(2-Methoxyethyl)-1-methylthiourea is a highly versatile, asymmetric thiourea derivative. Unlike simple alkyl thioureas, this molecule features a hemilabile methoxyethyl arm. This structural modification introduces a hard oxygen donor alongside the soft thiocarbonyl sulfur, creating a tunable coordination environment governed by the Hard-Soft Acid-Base (HSAB) principle.

Causality in Coordination: When exposed to soft Lewis acids like Palladium(II) or Platinum(II), the ligand coordinates almost exclusively through the highly nucleophilic sulfur atom, driven by strong dπ−pπ back-bonding[2]. This results in highly stable, square-planar [ML4​]2+ or [ML2​X2​] complexes[3]. Conversely, the presence of the methoxyethyl group serves two functional purposes:

  • Solubility Matching: It dramatically enhances the solubility of the resulting metal complexes in polar and alkoxy-based solvents[4].

  • Hemilability: In catalytic cycles, the ether oxygen can transiently coordinate to open metal sites, stabilizing reactive intermediates before being easily displaced by incoming substrates.

CoordinationLogic Ligand 1-(2-Methoxyethyl)-1-methylthiourea (S, O, N donors) SoftMetal Soft Lewis Acids (e.g., Pd²⁺, Pt²⁺) Ligand->SoftMetal HSAB Match (Soft S-donor) HardMetal Borderline/Hard Acids (e.g., Ni²⁺, Cu²⁺) Ligand->HardMetal Chelate Effect Driven S_Coord Monodentate S-Coordination Square Planar [ML4]²⁺ SoftMetal->S_Coord OS_Coord Bidentate (S,O)-Chelation Hemilabile Ring Formation HardMetal->OS_Coord

Fig 1. HSAB-driven coordination pathways of 1-(2-Methoxyethyl)-1-methylthiourea with transition metals.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in spectroscopic and visual checkpoints ensure that the researcher can confirm the success of each step before proceeding.

Protocol A: Synthesis of Tetrakis(1-(2-methoxyethyl)-1-methylthiourea)palladium(II) Chloride

This protocol yields a mononuclear square-planar complex, serving as a model for soft-metal coordination[3].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 1.0 mmol of Potassium tetrachloropalladate(II) ( K2​PdCl4​ ) in 10 mL of deionized water. Validation Checkpoint 1: The solution must be a clear, dark red-brown color.

  • Ligand Addition: In a separate vial, dissolve 4.2 mmol (a slight excess to ensure complete coordination) of 1-(2-Methoxyethyl)-1-methylthiourea[1] in 10 mL of ethanol.

  • Complexation: Add the ligand solution dropwise to the stirring K2​PdCl4​ solution at room temperature.

  • Causality of Color Shift: As the soft sulfur atoms displace the harder chloride ligands, the ligand-to-metal charge transfer (LMCT) band shifts. Validation Checkpoint 2: The solution will rapidly transition from red-brown to a vibrant yellow/orange, indicating successful S-coordination[3].

  • Isolation: Stir for 2 hours, then cool the mixture in an ice bath to precipitate the complex. Filter the yellow microcrystals, wash with cold ethanol/ether, and dry under vacuum.

  • Spectroscopic Validation: Perform 13C NMR. The free ligand C=S resonance (typically ~180 ppm) must shift upfield (to ~170 ppm), confirming a reduction in double-bond character as sulfur donates electron density to the Palladium center[3].

Protocol B: Single-Source Precursor for Metal Sulfide Nanocrystals

Alkoxy-functionalized thioureas are exceptional precursors for metal sulfide nanocrystals. The methoxyethyl tail allows for homogeneous dispersion in alkoxy solvents (like dimethoxy-terminated oligo(ethylene glycol)), obviating the need for excess, malodorous thiols to stabilize the nanocrystal dispersion[4].

Step-by-Step Methodology:

  • Precursor Mixing: Combine 0.5 mmol of Cadmium oleate (or Palladium acetate) with 0.6 mmol of 1-(2-Methoxyethyl)-1-methylthiourea in 5 mL of dimethoxy-tetraethylene glycol.

  • Thermal Cleavage: Heat the mixture under a nitrogen atmosphere to 180°C at a ramp rate of 10°C/min.

  • Causality of Nucleation: At elevated temperatures, the metal-coordinated thiourea undergoes C-S bond cleavage. The methoxyethyl groups provide steric hindrance, controlling the growth kinetics of the resulting metal sulfide core[4].

  • In-Process Validation: Extract a 50 µL aliquot at 180°C and dilute in toluene. Validation Checkpoint: Measure the UV-Vis spectrum; the appearance of a sharp excitonic absorption peak confirms successful nanocrystal nucleation.

  • Quenching & Purification: Cool rapidly to room temperature. Precipitate the nanocrystals using acetone and isolate via centrifugation at 8000 rpm for 10 minutes.

NanocrystalWorkflow Precursor Metal Salt + Thiourea Ligand Heat Thermal Decomposition (150-200°C) Precursor->Heat Mix Solvent Alkoxy Solvent (Dimethoxy-OEG) Solvent->Heat Dissolve Nucleate M-S Bond Cleavage & Nanocrystal Nucleation Heat->Nucleate S-C Cleavage Purify Centrifugation & Ligand Capping Nucleate->Purify Isolate

Fig 2. Workflow for metal sulfide nanocrystal synthesis using the thiourea ligand as a precursor.

Quantitative Data & Diagnostic Signatures

To ensure rigorous quality control, compare synthesized complexes against the following diagnostic metrics.

Table 1: Diagnostic Spectroscopic Signatures of Ligand vs. Pd(II) Complex [3]

ParameterFree 1-(2-Methoxyethyl)-1-methylthiourea [Pd(Ligand)4​]Cl2​ ComplexCausality of Shift
13C NMR ( C=S ) ~ 181.0 ppm~ 172.5 ppm (Upfield)S Pd σ -donation reduces C=S bond order.
1H NMR ( N−H ) ~ 7.2 ppm~ 8.5 ppm (Downfield)Electron withdrawal by Pd(II) deshields the amine protons.
FT-IR ( νC=S​ ) ~ 740 cm−1 ~ 710 cm−1 Weakening of the C=S bond due to metal coordination.
Visual Color Colorless / White solidVibrant Yellow / OrangeLMCT band formation in the visible region.

Table 2: Solvent Compatibility & Nanocrystal Yields [4]

Solvent SystemDielectric Constant ( ϵ )Dispersion QualityNanocrystal Yield (%)
Toluene2.4Poor (Aggregates)< 20%
Dimethoxy-OEG~ 10 - 15Excellent (Homogeneous)> 85%
Water80.1Moderate (Requires surfactant)~ 40%

Note: The alkoxy solvent matches the polarity of the methoxyethyl tail, maximizing dispersion and yield[4].

References

  • [4] ChemRxiv. Nanocrystal Synthesis with Alkoxy Ligands and Solvents. DOI: 10.26434/chemrxiv-2024-90065. Retrieved from:[Link]

  • [3] Nadeem, S., et al. (2009). Synthesis and characterization of palladium(II) complexes of thioureas. Transition Metal Chemistry. DOI: 10.1007/s11243-008-9177-5. Retrieved from: [Link]

  • [2] Arabian Journal of Chemistry (2021). Synergistic effect of Thiourea and HCl on Palladium (II) recovery: An investigation on Chemical structures and thermodynamic stability via DFT. DOI: 10.1016/j.arabjc.2021.103043. Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for In Vitro Dosing of 1-(2-Methoxyethyl)-1-methylthiourea Compounds

Introduction: The Therapeutic Potential of Thiourea Derivatives Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds with a w...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Thiourea Derivatives

Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds with a wide array of therapeutic properties.[1] These compounds have demonstrated significant potential across various fields, including antiviral, antimicrobial, and anticancer applications. The versatility of the thiourea scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of in vitro dosing protocols for a specific derivative, 1-(2-Methoxyethyl)-1-methylthiourea, to assess its cytotoxic potential, a critical first step in the drug discovery process.

Compound Handling and Stock Solution Preparation

Prior to commencing any in vitro studies, proper handling and preparation of the test compound are paramount to ensure accurate and reproducible results.

Physicochemical Properties of 1-(2-Methoxyethyl)-1-methylthiourea:

PropertyValueSource
CAS Number 955399-56-1[2]
Molecular Formula C5H12N2OS[2]
Molecular Weight 148.23 g/mol [2]
Physical Form Powder[2]
Purity ≥98%[3]
Storage Room Temperature[2]

Solvent Selection and Stock Solution Preparation:

Dimethyl Sulfoxide (DMSO) is a widely used solvent for dissolving nonpolar compounds for in vitro screening.[4] It is miscible with a broad range of organic solvents and water, making it compatible with most cell culture media.[4][5]

Protocol for Preparing a 10 mM Stock Solution:

  • Calculate the required mass:

    • Mass (mg) = 10 mM * 148.23 g/mol * 1 mL = 1.4823 mg

  • Dissolution:

    • Weigh out 1.48 mg of 1-(2-Methoxyethyl)-1-methylthiourea powder.

    • Add 1 mL of high-purity, sterile DMSO.[5]

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage:

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[6]

    • Thiourea derivatives can be susceptible to degradation through oxidation and hydrolysis, so it is recommended to prepare fresh solutions for each experiment or use them within a short period.[7]

    • Protect the stock solution from light to prevent photodegradation.[8]

Important Considerations:

  • Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb water from the atmosphere.[6] Use anhydrous DMSO and handle it in a low-humidity environment to maintain the integrity of the stock solution.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and metabolic activity. It serves as a robust initial screening tool to determine the cytotoxic potential of a compound. The assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.

Experimental Workflow for Cytotoxicity Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Stock (10 mM in DMSO) compound_treatment Treat with Serial Dilutions of 1-(2-Methoxyethyl)-1-methylthiourea compound_prep->compound_treatment cell_culture Culture and Passage Selected Cell Lines cell_seeding Seed Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (e.g., 570 nm) formazan_solubilization->read_absorbance data_processing Calculate % Viability vs. Control read_absorbance->data_processing ic50_determination Determine IC50 Value data_processing->ic50_determination

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Application

Application Note: 1-(2-Methoxyethyl)-1-methylthiourea as a Strategic Precursor for Bioactive Heterocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, divergent synthetic protocols, and quality control systems for heterocyclic drug discovery. Intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, divergent synthetic protocols, and quality control systems for heterocyclic drug discovery.

Introduction & Strategic Rationale

In the landscape of medicinal chemistry, thiourea derivatives are fundamental building blocks for synthesizing a vast array of sulfur- and nitrogen-containing heterocycles, including thiazoles, thiazolidinones, and pyrimidines[1]. 1-(2-Methoxyethyl)-1-methylthiourea (CAS: 955399-56-1) emerges as a highly specialized, N,N-disubstituted thiourea precursor that offers distinct synthetic and pharmacological advantages[2].

The strategic advantage of utilizing this specific unsymmetrical precursor lies in its regioselective cyclization potential . Because the N1 position is fully substituted with a methyl and a 2-methoxyethyl group, cyclization reactions (such as the Hantzsch thiazole synthesis) are sterically and electronically forced to proceed via the unsubstituted N2 amine and the sulfur atom. This strict regiocontrol eliminates the formation of symmetric or regioisomeric byproducts commonly encountered with mono-substituted thioureas[3].

Furthermore, from a drug development perspective, incorporating the 2-methoxyethyl moiety introduces a flexible hydrogen-bond acceptor into the final scaffold. This structural feature is widely utilized to improve aqueous solubility, modulate lipophilicity, and enhance the pharmacokinetic profiles of target compounds, such as urease inhibitors and antileishmanial agents[4][5].

Mechanistic Pathways & Experimental Workflow

The conversion of 1-(2-Methoxyethyl)-1-methylthiourea into complex heterocycles primarily follows divergent cyclization pathways depending on the electrophilic partner:

  • Pathway A (Thiazoles): Reaction with α -haloketones. The thiourea sulfur acts as the initial nucleophile, displacing the halide (S-alkylation). Subsequent intramolecular condensation between the N2 amino group and the carbonyl carbon yields the 2-(disubstituted amino)thiazole core[6].

  • Pathway B (Thiazolidinones): Reaction with dialkyl acetylenedicarboxylates. Nucleophilic addition is followed by cyclization and the elimination of an alcohol molecule to form 4-thiazolidinone derivatives[4].

  • Pathway C (Pyrimidines): Reaction with α,β -unsaturated carbonyls or via Biginelli-type multicomponent reactions to form pyrimidine-2-thiones, which are privileged scaffolds in antiparasitic drug design[5].

SynthesisWorkflow cluster_0 Electrophilic Partners Precursor 1-(2-Methoxyethyl)-1-methylthiourea (CAS: 955399-56-1) Halo alpha-Haloketones (e.g., 2-bromoacetophenone) Precursor->Halo S-Alkylation Unsat alpha,beta-Unsaturated Carbonyls Precursor->Unsat Condensation Alkyne Dialkyl Acetylenedicarboxylates Precursor->Alkyne Nucleophilic Addition Thiazole 2-Aminothiazole Derivatives (Antimicrobial / Urease Inhibitors) Halo->Thiazole Cyclodehydration (-H2O, -HX) Pyrimidine Pyrimidine-2-thione Derivatives (Antileishmanial Agents) Unsat->Pyrimidine Cyclization (-H2O) Thiazolidinone 4-Thiazolidinone Derivatives (Bioactive Scaffolds) Alkyne->Thiazolidinone Cyclization (-ROH)

Workflow for the divergent synthesis of heterocycles from 1-(2-Methoxyethyl)-1-methylthiourea.

Experimental Protocols & Causality

Protocol A: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol adapts a microwave-assisted, one-pot cyclization method. By utilizing microwave irradiation, the reaction time is drastically reduced from the conventional 8–12 hours to under 20 minutes, while simultaneously suppressing thermal degradation pathways[3][6].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(2-Methoxyethyl)-1-methylthiourea in 5.0 mL of absolute ethanol.

  • Electrophile Addition: Add 1.05 mmol of the selected α -haloketone (e.g., 2-bromoacetophenone).

    • Causality: Using a slight stoichiometric excess (1.05 eq) of the electrophile ensures complete consumption of the highly polar thiourea precursor. Unreacted haloketones are significantly easier to remove via non-polar solvent trituration during downstream purification than unreacted thioureas.

  • Microwave Cyclization: Seal the vial and subject it to microwave irradiation (100 °C, 150 W) for 15 minutes.

    • Causality: Microwave dielectric heating provides uniform energy distribution, rapidly accelerating the initial S-alkylation and providing the necessary activation energy for the rate-limiting cyclodehydration step to form the aromatic thiazole ring[6].

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature. The product will exist as a hydrobromide salt. Add 10% aqueous NaHCO3​ dropwise until the solution reaches pH 8 to liberate the free base.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude product.

Protocol B: Synthesis of 4-Thiazolidinone Scaffolds
  • Reaction Setup: Combine 1-(2-Methoxyethyl)-1-methylthiourea (1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol) in 10 mL of dry methanol[4].

  • Cyclization: Stir the mixture at room temperature for 4–6 hours.

    • Causality: The N,N-disubstituted nature of the precursor sterically forces the nucleophilic attack to occur exclusively via the sulfur and the primary amine, dictating the formation of a single thiazolidinone regioisomer and preventing polymerization.

  • Purification: Filter the resulting precipitate and recrystallize from hot ethanol to achieve >95% purity.

Data Presentation: Cyclization Optimization

The following table summarizes quantitative optimization data comparing conventional heating versus microwave irradiation for the Hantzsch cyclization of N,N-disubstituted thioureas[3][6].

Reaction ConditionTemperature (°C)TimeIsolated Yield (%)Purity (HPLC, %)Primary Impurity Profile
Conventional Reflux788–12 h65–7288Hydrolysis products
Base-Catalyzed (TEA)786 h70–7590Unreacted starting material
Microwave (Ethanol) 100 15 min 89–94 >98 Trace haloketone
Microwave (Solvent-Free)1105 min82–8592Thermal degradation byproducts

Trustworthiness & Self-Validating Systems

To guarantee the scientific integrity of the synthesized heterocyclic compounds, the protocols must incorporate a self-validating feedback loop to monitor reaction progress and structural fidelity.

  • Mechanistic Checkpoint (LC-MS): If the initial S-alkylation occurs but the subsequent dehydration fails (often due to insufficient thermal energy), an intermediate hydroxythiazolidine will be detected by LC-MS (showing an M+18 mass peak relative to the target thiazole). If this intermediate is observed, the addition of a catalytic amount of p-toluenesulfonic acid (pTSA) will immediately drive the dehydration forward.

  • Purity & Structural Verification (NMR): The 1-(2-Methoxyethyl)-1-methylthiourea precursor provides distinct NMR signatures that must be tracked. Post-cyclization, confirm the structural integrity of the N-substituent via 1H NMR: look for a distinct triplet for the CH2​ adjacent to the oxygen (around δ 3.5 ppm) and a sharp singlet for the terminal OCH3​ group (around δ 3.3 ppm). Furthermore, the diagnostic aromatic thiazole C5-H proton should appear as a sharp singlet between δ 6.5 – 7.0 ppm, confirming successful ring closure.

References

  • Ke, S., & Cao, X. (2011). "Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas". ResearchGate.[Link]

  • Castanheiro, T., et al. (2025). "Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks". The Journal of Organic Chemistry. [Link]

  • Elshaier, Y. A. M. M., et al. (2022). "Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor". Molecules, 27(20), 7126.[Link]

  • RSC Publishing. (2024). "Antileishmanial potential of thiourea-based derivatives: design, synthesis and biological activity". RSC Advances. [Link]

  • National Institutes of Health (PMC). (2023). "New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities". Antibiotics, 12(5), 807.[Link]

Sources

Method

Application Notes and Protocols: A Guide to Solvent Selection for Reactions of 1-(2-Methoxyethyl)-1-methylthiourea

Introduction 1-(2-Methoxyethyl)-1-methylthiourea is a disubstituted thiourea derivative with potential applications in organic synthesis and medicinal chemistry.[1][2] The thiourea moiety is a versatile functional group,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Methoxyethyl)-1-methylthiourea is a disubstituted thiourea derivative with potential applications in organic synthesis and medicinal chemistry.[1][2] The thiourea moiety is a versatile functional group, capable of acting as a nucleophile, a ligand for transition metals, and a precursor for the synthesis of various heterocyclic compounds.[3][4] The success of any chemical transformation involving this reagent is critically dependent on the appropriate choice of solvent. A solvent does not merely act as a passive medium but can profoundly influence reaction rates, yields, and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[5][6][7]

This guide provides a comprehensive overview of the principles and practical considerations for selecting an optimal solvent for reactions involving 1-(2-Methoxyethyl)-1-methylthiourea. Given the limited specific literature on this particular compound, this document will establish a foundational understanding based on the well-documented chemistry of analogous thioureas and the fundamental principles of solvent effects. We will present a systematic approach to solvent screening and optimization, empowering researchers to make informed decisions in their experimental design.

Physicochemical Properties of 1-(2-Methoxyethyl)-1-methylthiourea and Implications for Solubility

The molecular structure of 1-(2-Methoxyethyl)-1-methylthiourea (Figure 1) provides valuable insights into its likely physicochemical properties, which in turn govern its solubility in various solvents.

Figure 1. Structure of 1-(2-Methoxyethyl)-1-methylthiourea

  • Molecular Formula: C5H12N2OS[8][9]

  • Molecular Weight: 148.23 g/mol [8][9]

The molecule possesses several key features that influence its polarity and solubility:

  • Thiourea Moiety: The C=S and C-N bonds in the thiourea group are polar, and the nitrogen atoms have lone pairs of electrons capable of acting as hydrogen bond acceptors. The N-H protons can act as hydrogen bond donors.

  • Methoxyethyl Group: The ether linkage and the terminal methoxy group introduce additional polarity and hydrogen bond accepting capabilities.

  • Methyl Group: The N-methyl group is relatively nonpolar.

Based on this structure, 1-(2-Methoxyethyl)-1-methylthiourea is predicted to be a polar molecule. Its solubility is likely to be highest in polar solvents, particularly those that can engage in hydrogen bonding. A summary of predicted solubility is presented in Table 1.

Table 1: Predicted Solubility of 1-(2-Methoxyethyl)-1-methylthiourea in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with the thiourea and methoxyethyl groups.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighCan engage in dipole-dipole interactions. DMSO and DMF are particularly good solvents for polar molecules.[10][11]
Ethers THF, DioxaneModerateThe ether functionality of the solvent can interact with the polar groups of the solute.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateModerate polarity may allow for some dissolution.
Nonpolar Hexane, TolueneLow to Insoluble"Like dissolves like" principle suggests poor solubility of a polar solute in nonpolar solvents.

Theoretical Framework for Solvent Selection in Thiourea Reactions

The choice of solvent can dramatically alter the course of a reaction. For thioureas, which often act as nucleophiles, the principles of solvent effects on nucleophilic substitution reactions (SN1 and SN2) are particularly relevant.[5][12]

S-Alkylation: A Case Study in Nucleophilic Substitution

A common reaction of thioureas is S-alkylation, where the sulfur atom acts as a nucleophile to attack an alkyl halide, forming an isothiouronium salt.[13][14][15][16][17] The mechanism of this reaction (SN1 or SN2) will be influenced by the structure of the alkyl halide, and the solvent plays a crucial role in favoring one pathway over the other.

  • SN2 Reactions: These reactions are favored by polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO).[5][18] These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile (the thiourea in its deprotonated form or its neutral form with a lone pair).[12] This "naked" nucleophile is more reactive, leading to a faster reaction rate.[18] Protic solvents, by contrast, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that sterically hinders its approach to the electrophile and reduces its reactivity.[12][18]

  • SN1 Reactions: These reactions proceed through a carbocation intermediate and are favored by polar protic solvents (e.g., water, alcohols).[5][7] These solvents are effective at stabilizing both the carbocation intermediate and the leaving group anion through hydrogen bonding and dipole-dipole interactions, thus lowering the activation energy for the rate-determining ionization step.[6][7][12]

A Practical Guide to Solvent Selection and Optimization

The following section provides a systematic methodology for selecting and optimizing a solvent for a specific reaction of 1-(2-Methoxyethyl)-1-methylthiourea. We will use the S-alkylation with benzyl bromide as a model reaction.

Protocol 1: Initial Solvent Screening

This protocol is designed to rapidly assess the suitability of a range of solvents for the desired reaction.

Objective: To identify a suitable solvent or solvent class for the S-alkylation of 1-(2-Methoxyethyl)-1-methylthiourea with benzyl bromide.

Materials:

  • 1-(2-Methoxyethyl)-1-methylthiourea

  • Benzyl bromide

  • A selection of anhydrous solvents from different classes (e.g., ethanol, acetonitrile, THF, DCM, toluene)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Small reaction vials with stir bars

  • TLC plates and developing chamber

  • Heating block or oil bath

Procedure:

  • Setup: In separate, labeled reaction vials, add 1-(2-Methoxyethyl)-1-methylthiourea (1.0 eq.), potassium carbonate (1.5 eq.), and a stir bar.

  • Solvent Addition: To each vial, add a different solvent to achieve a consistent concentration (e.g., 0.1 M).

  • Reactant Addition: Add benzyl bromide (1.1 eq.) to each vial.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or 50 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) using Thin Layer Chromatography (TLC). Note the consumption of starting materials and the formation of the product and any byproducts.

  • Analysis: Based on the TLC analysis, qualitatively assess the reaction conversion and purity for each solvent.

Data Presentation: The results of the solvent screen can be summarized in a table for easy comparison.

Table 2: Hypothetical Results of Solvent Screening for S-Alkylation

SolventClassDielectric ConstantReaction Conversion (24h, RT)Observations
EthanolPolar Protic24.6+++Clean reaction, high conversion.
AcetonitrilePolar Aprotic36.6++++Very clean and fast reaction.
THFEther7.5++Slower reaction, some starting material remains.
DCMHalogenated9.1+Slow reaction, low conversion.
TolueneNonpolar2.4-No reaction observed.

(Conversion estimated from TLC: - (no reaction), + (low), ++ (moderate), +++ (high), ++++ (complete))

Visualization of the Solvent Screening Workflow:

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Parallel Reaction Setup cluster_analysis Analysis start Start reagents Weigh Reagents: Thiourea, Base start->reagents vial1 Vial 1: Add Ethanol reagents->vial1 Dispense into vials vial2 Vial 2: Add ACN reagents->vial2 Dispense into vials vial3 Vial 3: Add THF reagents->vial3 Dispense into vials vial_n Vial n: ... reagents->vial_n Dispense into vials add_reactant Add Benzyl Bromide to all vials vial1->add_reactant vial2->add_reactant vial3->add_reactant vial_n->add_reactant react Stir at RT add_reactant->react monitor Monitor by TLC (1h, 4h, 24h) react->monitor analyze Analyze Results: Conversion & Purity monitor->analyze select Select Best Solvent analyze->select end End select->end

Caption: Workflow for parallel solvent screening.

Protocol 2: Optimized S-Alkylation in Acetonitrile

Based on the hypothetical results in Table 2, acetonitrile was selected as the optimal solvent. This protocol provides a detailed procedure for the reaction on a larger scale.

Objective: To synthesize S-benzyl-1-(2-methoxyethyl)-1-methylisothiouronium bromide in high yield and purity.

Materials:

  • 1-(2-Methoxyethyl)-1-methylthiourea (1.48 g, 10 mmol)

  • Benzyl bromide (1.88 g, 1.2 mL, 11 mmol)

  • Anhydrous acetonitrile (50 mL)

  • Potassium carbonate (2.07 g, 15 mmol)

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Methoxyethyl)-1-methylthiourea (10 mmol) and potassium carbonate (15 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (50 mL) followed by benzyl bromide (11 mmol).

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting thiourea is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the potassium carbonate.

    • Wash the solid with a small amount of acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[19]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by flash column chromatography on silica gel if necessary.[20]

Troubleshooting Guide

Table 3: Common Issues in Thiourea Reactions and Solvent-Related Solutions

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Poor solubility of reactants.- Inappropriate solvent polarity for the reaction mechanism.- Choose a solvent with higher dissolving power for the reactants.- If an SN2 reaction is desired, switch to a polar aprotic solvent (e.g., DMF, DMSO).[20]- Increase the reaction temperature.
Formation of Side Products - Solvent participating in the reaction.- Solvent promoting an alternative reaction pathway.- Use a non-reactive solvent.- Change the solvent polarity to favor the desired pathway (e.g., from protic to aprotic to suppress SN1/E1 side reactions).
Difficult Product Isolation - Product is highly soluble in the reaction solvent.- Boiling point of the solvent is too high.- After the reaction, add a co-solvent in which the product is insoluble to induce precipitation.- Select a solvent with a lower boiling point for easier removal.
Reagents Decompose - Solvent is not inert under the reaction conditions.- Presence of water in a moisture-sensitive reaction.- Ensure the solvent is stable to the reagents and conditions.- Use an anhydrous solvent and perform the reaction under an inert atmosphere (e.g., N2 or Ar).

Safety and Green Chemistry Considerations

Many common organic solvents are flammable, toxic, and environmentally harmful. It is essential to handle all solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Whenever possible, consider the principles of Green Chemistry in solvent selection.[21][22][23][24][25]

  • Water: As a non-toxic, abundant, and inexpensive solvent, water is an excellent green choice for reactions with water-soluble reactants.[21][22]

  • Bio-derived Solvents: Solvents derived from renewable resources, such as ethanol or 2-methyl-THF, are often greener alternatives.

  • Ionic Liquids and Deep Eutectic Solvents: These are emerging classes of green solvents with low volatility and tunable properties.[21][22][24][25]

  • Solvent-Free Reactions: In some cases, reactions can be run neat or by grinding the solid reactants together, eliminating the need for a solvent entirely.[20][23]

Conclusion

The selection of an appropriate solvent is a critical parameter for the success of reactions involving 1-(2-Methoxyethyl)-1-methylthiourea. By understanding the physicochemical properties of the thiourea, the principles of solvent effects on reaction mechanisms, and by employing a systematic screening approach, researchers can identify the optimal solvent to maximize yield, purity, and reaction rate. The protocols and guidelines presented here offer a robust framework for navigating the complexities of solvent selection, not only for the title compound but for a wide range of thiourea derivatives in synthetic and medicinal chemistry applications.

References

  • Neuroquantology. (n.d.). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW.
  • Wikipedia. (n.d.). Green solvent. [Link]

  • Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry, 7(5), 267-278. [Link]

  • IntechOpen. (2024). Green Solvents in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). (PDF) Green Solvents in Organic Synthesis. [Link]

  • Wang, L., et al. (2022). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. The Journal of Organic Chemistry, 87(16), 11043-11055. [Link]

  • ACS Publications. (2022). Easy S‐Alkylation of Arylthioureas and 2‐Mercaptobenzothiazoles Using Tetraalkylammonium Salts. [Link]

  • ACS Publications. (2022). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. [Link]

  • ResearchGate. (n.d.). Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts | Request PDF. [Link]

  • ACS Publications. (1948). Reactivity of Substituted Thioureas with Inorganic Ions. [Link]

  • ResearchGate. (n.d.). Examination of Solvent Effects with Bifunctional Thiourea Catalyst a. [Link]

  • Erowid. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • ResearchGate. (2005). Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. [Link]

  • Chemister. (n.d.). Thiourea. [Link]

  • ACS Publications. (1983). Thiourea as a probe for nucleophilic solvent assistance. [Link]

  • ResearchGate. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K | Request PDF. [Link]

  • National Center for Biotechnology Information. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. [Link]

  • ResearchGate. (n.d.). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas | Request PDF. [Link]

  • International Union of Crystallography. (2022). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • YouTube. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. [Link]

  • PubMed. (2014). On the cytotoxic activity of Pd(II) complexes of N,N-disubstituted-N'-acyl thioureas. [Link]

  • SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Royal Society of Chemistry. (2016). N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. [Link]

  • Organic Syntheses. (n.d.). Methylthiourea. [Link]

  • Organic Syntheses. (n.d.). 10. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

Sources

Application

Application Note: Industrial Scale-Up Protocol for the Synthesis of 1-(2-Methoxyethyl)-1-methylthiourea

Document Type: Standard Operating Procedure & Application Note Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Executive Summary The compound 1-(2-Methoxyethyl)-1-methylthiourea...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals

Executive Summary

The compound 1-(2-Methoxyethyl)-1-methylthiourea (CAS: 955399-56-1) is a highly versatile building block utilized in the synthesis of kinase inhibitors, H3 receptor antagonists, and various advanced pharmaceutical intermediates. While laboratory-scale synthesis often relies on direct thiocyanation, scaling up this molecule presents significant challenges due to the poor nucleophilicity of secondary amines and the risk of ether cleavage under harsh acidic conditions.

This application note details a field-proven, highly scalable, and cost-effective protocol utilizing the benzoyl isothiocyanate route . This method guarantees quantitative conversion, avoids hazardous reagents like thiophosgene, and provides a self-validating workflow ideal for multi-kilogram industrial production.

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, selecting the correct synthetic route for scale-up requires balancing atom economy, safety, and thermodynamic driving forces. Direct reaction of the secondary amine, 2-methoxy-N-methylethanamine, with inorganic thiocyanate salts is notoriously sluggish.

To circumvent this, our protocol leverages the in-situ generation of benzoyl isothiocyanate. As documented in foundational organic synthesis reviews,1 [1].

Causality of Experimental Choices:

  • Electrophilic Activation: The electron-withdrawing benzoyl group significantly enhances the electrophilicity of the isothiocyanate carbon, allowing the secondary amine to attack rapidly at ambient temperatures,2 [2].

  • Selective Cleavage: Following the formation of the intermediate, alkaline hydrolysis is employed. The hydroxide anion selectively attacks the "hard" carbonyl carbon rather than the "soft" thiocarbonyl carbon. This cleanly cleaves the benzoyl group, liberating the target thiourea and water-soluble sodium benzoate without degrading the core structure.

Process Chemistry & Workflow

G A 2-Methoxy-N-methylethanamine (Secondary Amine) C Nucleophilic Addition (Acetone, 20°C) A->C B Benzoyl Isothiocyanate (Electrophile) B->C D 1-Benzoyl-3-(2-methoxyethyl)-3-methylthiourea (Intermediate) C->D E Alkaline Hydrolysis (10% NaOH, 80°C) D->E F 1-(2-Methoxyethyl)-1-methylthiourea (Target Product) E->F Organic Phase G Sodium Benzoate (Aqueous Byproduct) E->G Aqueous Phase

Fig 1. Synthetic workflow for 1-(2-Methoxyethyl)-1-methylthiourea via the benzoyl isothiocyanate route.

Quantitative Data & Material Requirements

To ensure reproducibility across pilot plants, all stoichiometric ratios have been optimized for a 10 kg scale-up batch.

Table 1: Scale-Up Stoichiometry and Material Requirements

MaterialRoleMW ( g/mol )Eq.Mass/Volume
2-Methoxy-N-methylethanamineStarting Material89.141.004.46 kg
Benzoyl ChlorideReagent140.571.148.02 kg
Ammonium ThiocyanateReagent76.121.204.56 kg
Acetone (Dry)Solvent58.08-25.0 L
Sodium Hydroxide (10% aq)Hydrolysis Base40.001.2525.0 L
Ethyl AcetateExtraction Solvent88.11-45.0 L

Detailed Step-by-Step Methodology (10 kg Scale)

Phase 1: In Situ Generation of Benzoyl Isothiocyanate
  • Preparation: Charge a 50 L glass-lined, jacketed reactor with 20 L of dry acetone and 4.56 kg (60.0 mol) of ammonium thiocyanate.

  • Cooling: Initiate overhead stirring at 150 rpm and cool the reactor jacket to 0–5 °C.

  • Dosing: Slowly dose 8.02 kg (57.0 mol) of benzoyl chloride into the reactor over 2 hours.

    • Self-Validating Step: The metathesis reaction is confirmed visually by the precipitation of dense, white ammonium chloride ( NH4​Cl ). This precipitation drives the equilibrium forward.

  • Maturation: Heat the suspension to a gentle reflux (56 °C) for 1 hour to ensure complete conversion, then cool to 20 °C.

Phase 2: Nucleophilic Addition to Form the Intermediate
  • Amine Addition: To the stirring suspension at 20 °C, slowly dose 4.46 kg (50.0 mol) of3 [3] over 1.5 hours.

    • Causality: The nucleophilic attack is highly exothermic. Controlled dosing prevents thermal runaway and suppresses the formation of symmetric thiourea byproducts.

  • Reaction: Stir the mixture for 2 hours at room temperature.

  • Filtration: Discharge the mixture through a Nutsche filter to remove the NH4​Cl byproduct. Wash the filter cake with 5 L of fresh acetone.

  • Concentration: Concentrate the filtrate under reduced pressure (150 mbar, 40 °C) to yield crude 1-benzoyl-3-(2-methoxyethyl)-3-methylthiourea as a viscous yellow oil.

Phase 3: Selective Alkaline Hydrolysis and Isolation
  • Hydrolysis Setup: Transfer the crude intermediate back into the 50 L reactor and add 25 L of 10% w/v aqueous NaOH (62.5 mol).

  • Cleavage: Heat the biphasic mixture to 80 °C for 3 hours.

    • Self-Validating Step: As the benzoyl group is cleaved to form water-soluble sodium benzoate, the initially biphasic mixture will become a homogeneous solution.

  • Extraction: Cool the mixture to 20 °C. Extract the aqueous layer with Ethyl Acetate ( 3×15 L).

  • Purification: Combine the organic phases, wash with brine (10 L), dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Crystallization: Crystallize the crude product from an ethyl acetate/heptane mixture (1:3 ratio) at 0 °C. Filter and dry in a vacuum oven at 40 °C for 12 hours.

Quality Control & In-Process Controls (IPC)

Trustworthy scale-up relies on strict analytical gates. The following table outlines the mandatory IPC parameters required to validate each phase of the process.

Table 2: In-Process Quality Control (IPC) & Final Specifications

ParameterAnalytical MethodAcceptance CriteriaScientific Rationale
Isothiocyanate Formation Visual / GC-FIDAbundant white ppt; >95% conversionEnsures complete electrophile generation before amine addition.
Intermediate Formation HPLC (UV 254 nm)<2% residual aminePrevents unreacted secondary amine from carrying over into the final product.
Hydrolysis Completion HPLC (UV 254 nm)<1% benzoyl intermediateConfirms complete deprotection of the thiourea core.
Final Product Purity HPLC / 1H -NMR>98.5% (Area%), No benzoyl aromatic signalsMeets stringent industrial pharmaceutical intermediate standards.

Safety & Environmental Considerations

  • Hazard Mitigation: 2-Methoxy-N-methylethanamine is a known respiratory and skin irritant [3]. Benzoyl chloride is a lachrymator and corrosive agent. All dosing must be performed via closed-loop transfer systems under local exhaust ventilation.

  • Waste Management: The aqueous phase from Phase 3 contains unreacted sodium hydroxide and sodium benzoate. This stream must be neutralized with dilute HCl to pH 7.0 prior to discharge into biological wastewater treatment facilities.

References

  • Title: A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2-Methoxyethyl)-1-methylthiourea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of thiourea derivatives during drug development and in vitro screenin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of thiourea derivatives during drug development and in vitro screening.

1-(2-Methoxyethyl)-1-methylthiourea (CAS 955399-56-1) presents a specific physicochemical challenge: while the methoxyethyl substitution provides a minor degree of polarity, the molecule's overall planar geometry and the predominance of the thione tautomer in aqueous environments severely restrict its thermodynamic solubility[1][2]. Furthermore, the thiocarbonyl (C=S) bond is significantly less polar than its urea (C=O) counterpart, driving hydrophobic aggregation when introduced to water[2].

This guide provides field-proven, causality-driven protocols to bypass these physicochemical barriers and establish self-validating experimental workflows.

Diagnostic Decision Tree

Before proceeding with a formulation strategy, use the decision tree below to determine the optimal approach based on your downstream biological application.

G Start Solubility Issue: 1-(2-Methoxyethyl)-1-methylthiourea App What is the downstream application? Start->App InVitro In Vitro Cell Assays App->InVitro InVivo In Vivo / Animal Dosing App->InVivo CheckTox Are target cells highly sensitive to organic solvents? InVitro->CheckTox Cyclo Protocol B: HP-β-Cyclodextrin Inclusion Complex InVivo->Cyclo Requires high biocompatibility DMSO Protocol A: DMSO Co-solvent (Max 1% final v/v) CheckTox->DMSO No (Standard Assays) CheckTox->Cyclo Yes (Primary Cells)

Decision tree for selecting a solubility enhancement strategy based on application.

Frequently Asked Questions (FAQs): Understanding the Barriers

Q: Why does 1-(2-Methoxyethyl)-1-methylthiourea precipitate when I dilute my stock solution into an aqueous assay buffer? A: This phenomenon is known as "solvent crash." While the compound may dissolve readily in a 100% organic solvent, rapid introduction into an aqueous buffer lowers the overall dielectric constant of the microenvironment too quickly. The hydrophobic methyl and ethyl backbone regions aggregate, leading to rapid nucleation and precipitation. To prevent this, aqueous buffers must be added dropwise to the organic stock under continuous vortexing, rather than adding the stock directly into a large volume of buffer.

Q: Can I just heat the solution to force the compound into pure water? A: Yes, but only temporarily. The dissolution of thiourea derivatives in aqueous systems is an endothermic process, meaning solubility increases proportionally with temperature[3]. However, thermodynamic equilibrium dictates that once the solution cools back to room temperature (or 37°C for cell incubators), the compound will supersaturate and eventually crystallize. Heating should only be used to facilitate initial complexation (e.g., with cyclodextrins), not as a standalone aqueous formulation strategy.

Q: Is DMSO safe to use as a co-solvent for my cell-based assays? A: Dimethyl sulfoxide (DMSO) is the industry standard for solubilizing hydrophobic organic compounds due to its amphipathic nature[4][5]. However, its concentration must be strictly controlled. For most mammalian cell lines, the final DMSO concentration must not exceed 1% (v/v)[6]. Concentrations above 1-2% can induce cytotoxicity, alter cell proliferation, and artificially modulate signaling pathways (such as TNF-α activity), which will confound your experimental readouts[5][7].

Step-by-Step Troubleshooting Protocols
Protocol A: DMSO Co-Solvent System (Optimized for In Vitro Assays)

Causality: DMSO acts as a bridging solvent. Its polar aprotic domain interacts favorably with water, while its non-polar methyl groups interact with the hydrophobic regions of the thiourea derivative. This dual interaction disrupts the compound's crystal lattice and prevents aggregation during aqueous dilution[5][6].

Methodology:

  • Stock Preparation: Weigh the required mass of 1-(2-Methoxyethyl)-1-methylthiourea and add 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 50 mM).

  • Primary Dissolution: Vortex the mixture vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5-10 minutes.

    • Self-Validation Check: The solution must be completely optically clear. If it is cloudy, the absolute solubility limit in DMSO has been exceeded; add more DMSO and recalculate molarity.

  • Serial Dilution: Perform all necessary serial dilutions in 100% DMSO first. This ensures that when you move to the final aqueous step, all test wells receive the exact same final volume of DMSO, eliminating solvent concentration as a confounding variable.

  • Aqueous Integration (Critical Step): Transfer the DMSO stock to the final aqueous assay buffer by adding the DMSO stock dropwise into the aqueous buffer while it is actively vortexing.

  • Final Verification: Ensure the final DMSO concentration is ≤ 1.0% (v/v)[6]. Incubate the final solution at 37°C for 15 minutes and inspect for micro-precipitates under a phase-contrast microscope before applying to cells.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (Optimized for In Vivo & Sensitive Assays)

Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It encapsulates the lipophilic methyl and methoxyethyl moieties of the thiourea compound, forming a water-soluble inclusion complex. This shields the hydrophobic regions from water without the toxicity risks associated with organic co-solvents[8][9].

Methodology:

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in pure water or physiological saline. HP-β-CD is highly water-soluble (up to 40% w/w)[8].

  • Compound Addition: Add the 1-(2-Methoxyethyl)-1-methylthiourea powder directly to the aqueous HP-β-CD solution.

  • Endothermic Complexation: Stir the suspension continuously at 300-400 RPM. To accelerate the endothermic complexation process, gently heat the mixture to 40°C–45°C for 1 to 2 hours[9].

  • Equilibration: Allow the solution to cool gradually to room temperature while maintaining continuous stirring.

  • Filtration: Pass the solution through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, undissolved compound.

    • Self-Validation Check: The resulting filtrate represents the saturated inclusion complex. Quantify the exact dissolved concentration of the active compound via UV-Vis spectrophotometry or HPLC against a standard curve to confirm successful encapsulation[9].

Quantitative Data Summary

The table below summarizes the operational limits and expected outcomes for the troubleshooting strategies detailed above.

Formulation StrategyMechanism of ActionKey Quantitative MetricsToxicity / LimitationsIdeal Use Case
DMSO Co-Solvent Amphipathic bridgingMax final conc: ≤ 1.0% (v/v) Cytotoxic at > 2% (v/v); alters cell signaling[5][7]High-throughput in vitro assays
HP-β-CD Complexation Hydrophobic cavity inclusionExcipient solubility: up to 40% (w/w) Highly biocompatible; FDA-approved excipient[8]In vivo models, primary cell lines
Thermal Solubilization Endothermic dissolutionOptimal Temp: 40°C - 45°C Recrystallizes rapidly at 37°C/25°C[3]Temporary aid for complexation only
References
  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available at: 1

  • Thiourea - Wikipedia. Available at: 2

  • Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K - IAEA. Available at: Link

  • Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15) K - ResearchGate. Available at: 3

  • US4596795A - Administration of sex hormones in the form of hydrophilic cyclodextrin derivatives - Google Patents. Available at: 8

  • Inclusion Complex of Thiourea Substrate with Hydroxypropyl-β-cyclodextrin - ResearchGate. Available at: 9

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed. Available at: 4

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. Available at: 7

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro - Jagiellonian Center of Innovation. Available at: 6

  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - MDPI. Available at: 5

Sources

Optimization

optimizing reaction temperature for 1-(2-Methoxyethyl)-1-methylthiourea derivatives

Welcome to the Technical Support Center for the synthesis of 1-(2-Methoxyethyl)-1-methylthiourea derivatives . As a Senior Application Scientist, I frequently encounter challenges related to reaction stalling, poor yield...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Methoxyethyl)-1-methylthiourea derivatives . As a Senior Application Scientist, I frequently encounter challenges related to reaction stalling, poor yields, and complex byproduct profiles in thiourea synthesis. The vast majority of these issues stem from a single, highly controllable variable: reaction temperature .

This guide provides mechanistic insights, actionable troubleshooting steps, and self-validating protocols to help you optimize the thermal parameters of your nucleophilic addition reactions.

Mechanistic Insights: The Dual Role of Temperature

The synthesis of thiourea derivatives via the reaction of an amine with an isothiocyanate is fundamentally a "click-type" nucleophilic addition ()[1]. The lone pair on your secondary amine—2-methoxy-N-methylethanamine—attacks the electrophilic carbon of the isothiocyanate (R-NCS) to form a zwitterionic intermediate, which subsequently undergoes a rapid proton transfer to yield the final thiourea product[1].

While aliphatic secondary amines typically react smoothly at room temperature ()[2], the specific steric bulk of the N-methyl and 2-methoxyethyl groups can necessitate thermal optimization if paired with a sterically hindered or electron-rich isothiocyanate[1][3].

However, excessive heat must be strictly avoided. High temperatures (>80°C) induce the thermal decomposition of the thiourea product, leading to isomerization and the release of hydrogen sulfide (H₂S), carbodiimides, and other volatile degradants ()[4].

Mechanism A 2-Methoxy-N-methylethanamine + R-NCS B Zwitterionic Intermediate A->B Nucleophilic Attack (Ea overcome at >15°C) C 1-(2-Methoxyethyl)-1-methylthiourea B->C Proton Transfer (Rapid at 20-40°C) D Thermal Degradation (Carbodiimide + H2S) C->D Thermal Stress (T > 80°C)

Reaction mechanism and thermal degradation pathways of thiourea.

Data Presentation: Temperature Impact Matrix

Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time[1]. The table below summarizes the causality between applied temperature, reaction kinetics, and byproduct formation for this specific scaffold.

Temperature RangeReaction KineticsTarget YieldByproduct ProfileScientific Recommendation
0°C – 10°C Very Slow< 20%NegligibleUse strictly for the initial dropwise addition of R-NCS to control the exotherm.
20°C – 25°C (RT) Moderate to Fast85% - 95%TraceOptimal baseline for most standard isothiocyanates[2].
40°C – 50°C Fast70% - 90%Low (Trace hydrolysis)Escalate to this range only for sterically hindered or electron-rich isothiocyanates[1].
> 80°C (Reflux) Very Fast< 50%High (Carbodiimides, H₂S)Avoid. Leads to rapid thermal decomposition and desulfurization[4].

Troubleshooting Guide & FAQs

Q: Why does my reaction mixture turn dark and yield multiple spots on TLC when heated above 60°C? A: This is a classic hallmark of thermal degradation. Thioureas are highly susceptible to thermal decomposition at elevated temperatures, breaking down into carbodiimides and hydrogen sulfide[4]. Additionally, if trace moisture is present, heating accelerates the hydrolysis of the isothiocyanate precursor into a primary amine, which then reacts to form unwanted symmetrical thioureas[3]. Always cap heating at 50°C for this specific scaffold.

Q: I am reacting 2-methoxy-N-methylethanamine with 4-methoxyphenyl isothiocyanate, but the reaction is stalled at 30% conversion at room temperature. How should I adjust the temperature? A: The 4-methoxyphenyl group contains an electron-donating methoxy substituent, which reduces the electrophilicity of the isothiocyanate carbon[1]. Combined with the secondary nature of your amine, the activation energy barrier is higher. We recommend transitioning the solvent to anhydrous THF and applying mild heating (40°C–50°C) to drive the reaction forward[1][3].

Q: Can I use microwave irradiation instead of conventional heating to optimize the temperature? A: Yes. Microwave irradiation can efficiently overcome steric barriers in thiourea synthesis by providing rapid, localized heating[3]. However, strict temperature control (maximum 60°C) must be programmed into the microwave reactor to prevent thermal desulfurization[4].

Self-Validating Experimental Protocol

Methodology: Temperature-Gated Synthesis of 1-(2-Methoxyethyl)-1-methylthiourea Derivatives

This protocol incorporates in-line analytical checks and temperature-gated progression to ensure causality between the applied heat and reaction completion, without risking product degradation.

Workflow Start Equilibrate Amine in Anhydrous Solvent Add Dropwise R-NCS Addition at 0°C to 5°C Start->Add Warm Warm to Room Temp (20-25°C) Stir for 2-4 hours Add->Warm Control Exotherm Check TLC/LC-MS Conversion Check Warm->Check Decision Is conversion > 95%? Check->Decision Heat Heat to 40-50°C (For hindered R-NCS) Decision->Heat No Workup Aqueous Workup & Product Isolation Decision->Workup Yes Heat->Check Re-evaluate after 2h

Experimental workflow for temperature-controlled thiourea synthesis.

Step 1: System Preparation & Reactant Equilibration

  • Action: Dissolve 1.0 equivalent of 2-methoxy-N-methylethanamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert nitrogen atmosphere[3].

  • Causality: Anhydrous conditions are non-negotiable. Trace water at elevated temperatures will hydrolyze the isothiocyanate into a primary amine, which subsequently reacts with unhydrolyzed isothiocyanate to form a symmetrical thiourea byproduct[3].

  • Validation Check: Karl Fischer titration of the solvent should read <50 ppm water before proceeding.

Step 2: Exotherm-Controlled Addition (0°C to 5°C)

  • Action: Cool the amine solution in an ice bath. Add 1.05 equivalents of the target isothiocyanate dropwise over 15 minutes.

  • Causality: The initial nucleophilic attack is exothermic. If added at room temperature, the localized heat spike can cause premature degradation of sensitive isothiocyanates[3].

Step 3: Ambient Phase Propagation (20°C to 25°C)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

  • Causality: Room temperature provides sufficient activation energy for the proton transfer step from the zwitterionic intermediate to the final neutral thiourea, without crossing the activation barrier for thermal desulfurization[1][4].

  • Validation Check: Perform TLC or LC-MS. If the limiting reactant (usually the amine) is consumed, proceed to Step 5. If >5% remains, proceed to Step 4.

Step 4: Thermal Escalation for Hindered Substrates (40°C to 50°C)

  • Action: If the reaction stalls, equip a reflux condenser and heat the mixture to 40°C (for DCM) or 50°C (for THF) for an additional 2 hours.

  • Causality: Electron-donating groups on the isothiocyanate or extreme steric bulk require additional kinetic energy to drive the nucleophilic attack to completion[1][3].

  • Validation Check: Re-analyze via LC-MS. Do not exceed 60°C to prevent the formation of carbodiimides and H₂S[4].

Step 5: Quenching and Isolation

  • Action: Cool the mixture back to room temperature. Evaporate the solvent under reduced pressure (bath temperature <35°C). Purify via silica gel column chromatography or recrystallization.

  • Causality: Maintaining a low bath temperature during rotary evaporation ensures the product does not thermally degrade during concentration[3].

References

  • MDPI. "Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis." Pharmaceuticals.[Link]

  • ResearchGate. "Theoretical study on the thermal decomposition of thiourea."[Link]

Sources

Troubleshooting

preventing degradation of 1-(2-Methoxyethyl)-1-methylthiourea during long-term storage

Welcome to the technical support center for 1-(2-Methoxyethyl)-1-methylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(2-Methoxyethyl)-1-methylthiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for maintaining the stability of this compound during long-term storage. Our goal is to ensure the integrity of your experiments by preserving the quality of your reagents.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about the storage and stability of 1-(2-Methoxyethyl)-1-methylthiourea.

Q1: What are the primary factors that cause the degradation of 1-(2-Methoxyethyl)-1-methylthiourea during long-term storage?

A1: The degradation of 1-(2-Methoxyethyl)-1-methylthiourea, like other thiourea derivatives, is primarily influenced by environmental factors. The main causes of degradation include:

  • Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation by atmospheric oxygen or other oxidizing agents.[1][2] This can lead to the formation of various sulfur oxides and potentially cleave the C=S bond to form urea derivatives.[1][3]

  • Hydrolysis: Thiourea derivatives can undergo hydrolysis, especially in the presence of moisture and under acidic or basic conditions.[1][4] This can break down the molecule into smaller components.

  • Thermal Degradation: Elevated temperatures can cause the decomposition of the compound.[1][5] The specific byproducts will depend on the structure, but can include ammonia and hydrogen sulfide.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can trigger photochemical reactions that lead to degradation.[1][6]

Q2: What are the ideal storage conditions for ensuring the long-term stability of my 1-(2-Methoxyethyl)-1-methylthiourea?

A2: To minimize degradation, 1-(2-Methoxyethyl)-1-methylthiourea should be stored under the following controlled conditions:

  • Temperature: Store at room temperature (RT) as indicated by the supplier. For enhanced stability over extended periods, refrigeration (2-8°C) is a prudent measure.[6]

  • Atmosphere: To prevent oxidation, store the compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Container: Use a tightly sealed container to protect the compound from moisture and air.[1]

  • Light: Protect from light by using amber glass vials or by storing the container in a dark place.[1][6]

  • Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation reactions.[1]

Q3: I've noticed a change in the physical appearance of my stored 1-(2-Methoxyethyl)-1-methylthiourea. What could be the cause?

A3: A change in physical appearance is often a sign of chemical degradation.

  • Color Change: Yellowing or browning of the compound can indicate oxidation or the formation of colored degradation products.[1]

  • Clumping or Caking: This may be due to the absorption of moisture, which can accelerate hydrolytic degradation.[1][6]

Q4: What are the likely degradation products of 1-(2-Methoxyethyl)-1-methylthiourea?

A4: The degradation products will depend on the specific degradation pathway:

  • From Oxidation: Urea derivatives, sulfinic acids, and sulfonic acids.[1][2]

  • From Hydrolysis: The corresponding amine (N-(2-methoxyethyl)-N-methylamine), thiols, and urea.[1][4]

  • From Thermal Degradation: Decomposition can yield ammonia, hydrogen sulfide, and other sulfur-containing fragments under severe heating.

  • From Photodegradation: Isomers and various cleavage products.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 1-(2-Methoxyethyl)-1-methylthiourea.

Observed Issue Potential Cause Troubleshooting & Optimization Steps
Change in physical appearance (e.g., color change, clumping) of the solid compound. Moisture absorption, degradation, or polymorphism.1. Store the compound in a desiccator.[6] 2. If the issue persists, consider re-purification. 3. For future storage, use a tightly sealed container and consider a controlled humidity environment.
Loss of potency or unexpected experimental results. Degradation of the thiourea derivative.1. Re-analyze the purity of the stored compound using a stability-indicating HPLC method.[7] 2. If degradation is confirmed, procure a new batch of the compound. 3. Review and optimize storage conditions based on the recommendations in this guide.
Inconsistent results between different batches of the compound. Variation in initial purity or degradation during storage of one batch.1. Analyze the purity of all batches before use. 2. Implement standardized storage protocols for all batches.
The compound is known to be unstable, and I need to store it for an extended period. Inherent chemical instability of the specific thiourea derivative.1. Consider storing the compound as a more stable salt form if applicable. 2. For solutions, prepare them fresh before each experiment. If storage is necessary, store at low temperatures (-20°C or -80°C) and protect from light.[1] 3. Investigate the use of stabilizers, such as antioxidants, if compatible with the intended application.[1]

Experimental Protocols

To proactively assess the stability of your 1-(2-Methoxyethyl)-1-methylthiourea, you can perform forced degradation studies. These experiments intentionally stress the compound to identify potential degradation pathways and products.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation profile of 1-(2-Methoxyethyl)-1-methylthiourea under various stress conditions.

Materials:

  • 1-(2-Methoxyethyl)-1-methylthiourea

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Stability chamber or oven

  • Photostability chamber

Methodology:

  • Acid Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M HCl.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).[6]

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[6]

  • Base Hydrolysis:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in 0.1 M NaOH.

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).[6]

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[1]

  • Oxidative Degradation:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a solution of 3% H₂O₂.[1]

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).[1]

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at an elevated temperature (e.g., 70°C) for a specified duration.[1]

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to a controlled light source (e.g., UV lamp) in a photostability chamber for a defined period.[6]

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of 1-(2-Methoxyethyl)-1-methylthiourea under recommended storage conditions over an extended period.

Methodology:

  • Store multiple, tightly sealed aliquots of the compound under the recommended conditions (e.g., Room Temperature, 2-8°C, and -20°C, all protected from light and under an inert atmosphere).

  • At predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months), remove one aliquot from each storage condition.

  • Visually inspect the sample for any changes in physical appearance.

  • Accurately prepare a solution of known concentration and analyze it using a validated, stability-indicating HPLC method to determine the purity and quantify any degradation products.

Visualizing Degradation and Workflows

Understanding the potential chemical transformations and the experimental process is crucial. The following diagrams illustrate these concepts.

cluster_storage Long-Term Storage cluster_degradation Degradation Pathways A 1-(2-Methoxyethyl)-1-methylthiourea (Stable) B Oxidation Products (e.g., Urea derivative, Sulfinic acid) A->B O2, Oxidants C Hydrolysis Products (e.g., Amine, Urea) A->C H2O, Acid/Base D Thermal Degradation Products (e.g., NH3, H2S) A->D Heat E Photodegradation Products (e.g., Isomers) A->E Light (UV) cluster_workflow Forced Degradation Study Workflow start Start: 1-(2-Methoxyethyl)-1-methylthiourea Sample stress Apply Stress Conditions: - Acid/Base - Oxidation (H2O2) - Heat - Light start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis: - Purity Assay - Degradant Profiling sampling->analysis end End: Stability Profile analysis->end

Caption: Experimental Workflow for Forced Degradation Studies.

References

  • Oxidation and Decomposition Kinetics of Thiourea Oxides. The Journal of Physical Chemistry A.
  • Preventing degradation of thiourea derivatives during long-term storage. Benchchem.
  • Thiourea. Wikipedia.
  • The oxidation of thioureas and related compounds in the presence of pyrroles. The synthesis of S-pyrrolylisothiouronium salts. Australian Journal of Chemistry.
  • Ferrate(VI) Oxidation of Thiourea. Environmental Science & Technology.
  • N,N'-bis(3-acetylphenyl)thiourea stability and long-term storage protocols. Benchchem.
  • Thiourea Unraveling Its Diverse Applic
  • Oxidation of Thiourea and Substituted Thioureas.
  • Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media. The University of British Columbia.
  • An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown
  • Solubility of thiourea at different temperatures and pH values.
  • Influence of Thiourea on the Photostability of FD & C Red No. 3 Solutions. Taylor & Francis Online.
  • An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. Bangladesh Journals Online.
  • THIOUREA.
  • An In-depth Technical Guide on the Thermal Degradation Studies of Thiourea Deriv
  • Reaction of 6-amino-5-nitrosouracil with thiourea: Structure of the hydrolysis product. Journal of Sulfur Chemistry.
  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
  • Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based M
  • REACTION KINETICS AND THIOUREA REMOVAL BY OZONE OXIDATION. Environment Protection Engineering.
  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
  • N-Methylthiourea 97 598-52-7. Sigma-Aldrich.
  • SAFETY D
  • MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIV
  • Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives.
  • 1-(2-methoxyethyl)-1-methylthiourea. Sigma-Aldrich.
  • SAFETY D
  • 1-(2-Methoxyethyl)thiourea. ChemScene.
  • Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B.
  • Chemical Properties of Thiourea, methyl- (CAS 598-52-7). Cheméo.
  • 1-(2-methoxyethyl)-1-methylthiourea. Sigma-Aldrich.
  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
  • thermal stability of organic compounds by the isoteniscope method. DTIC.
  • The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River W
  • Ethylenethiourea degrad
  • Bulk Remediation of Organophosphorus Contaminants using Metal-Organic Framework Polymer Composites. Kent Academic Repository.
  • Technical Support Center: 2-(2-Aminoethyl)

Sources

Optimization

Technical Support Center: Crystallization of 1-(2-Methoxyethyl)-1-methylthiourea

Executive Overview & Mechanistic Context As a Senior Application Scientist, I frequently guide researchers through the challenges of isolating flexible, low-molecular-weight organic intermediates. 1-(2-Methoxyethyl)-1-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Context

As a Senior Application Scientist, I frequently guide researchers through the challenges of isolating flexible, low-molecular-weight organic intermediates. 1-(2-Methoxyethyl)-1-methylthiourea (CAS: 955399-56-1) presents a notoriously difficult crystallization profile.

Mechanistically, this difficulty arises from a structural dichotomy: the molecule features a rigid thiourea core capable of strong intermolecular hydrogen bonding (acting as both an N-H donor and a C=S acceptor), juxtaposed with a highly flexible, polar methoxyethyl chain. This flexibility significantly lowers the compound's melting point and increases its solubility in polar solvents. Consequently, during cooling, the system is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly referred to in the lab as "oiling out"—where the compound forms a metastable liquid layer rather than overcoming the thermodynamic nucleation barrier to form a solid crystal lattice[1].

Our goal is to establish a self-validating crystallization system that prioritizes thermodynamic control over rapid kinetic precipitation.

Crystallization Optimization Workflow

The following logic tree dictates the critical decision points for isolating this specific thiourea derivative.

CrystallizationWorkflow Start Crude 1-(2-Methoxyethyl)- 1-methylthiourea Solvent Select Solvent System (EtOAc / Heptane) Start->Solvent Dissolve Dissolution at Elevated Temp (45°C) Solvent->Dissolve Cooling Controlled Cooling (0.1 - 0.2°C/min) Dissolve->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seed Reheat, Add Seed Crystals & Adjust Solvent Oiling->Seed Yes Isolate Filtration & Drying (High Purity Crystal) Oiling->Isolate No Seed->Cooling

Optimization workflow for 1-(2-Methoxyethyl)-1-methylthiourea crystallization.

Troubleshooting Guides & FAQs

Q1: My compound has "oiled out" (formed a second liquid phase at the bottom of the flask) instead of crystallizing. What is the cause and how do I resolve it? A1: "Oiling out" occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute, or when rapid cooling forces the system into a metastable LLPS region before nucleation can occur[1]. The methoxyethyl group in your compound exacerbates this by depressing the melting point.

  • Resolution:

    • Reheat: Warm the mixture until the oil redissolves completely into a single homogeneous phase[1].

    • Solvent Adjustment: Add 5-10% more of the primary solvent to decrease the saturation temperature, pushing it below the compound's melting point[1].

    • Controlled Cooling: Implement a strict cooling ramp (e.g., 0.1 °C/min). Do not plunge the flask directly into an ice bath[2].

    • Seeding: Introduce a seed crystal precisely at the cloud point to bypass the nucleation barrier and direct the equilibrium toward crystallization[3].

Q2: Which solvent systems are optimal for thiourea derivatives containing ether linkages? A2: While simple, rigid thioureas often crystallize well from pure ethanol or methanol[3][4], the methoxyethyl group in 1-(2-Methoxyethyl)-1-methylthiourea makes it excessively soluble in pure alcohols. A binary solvent system (solvent/anti-solvent) is mandatory. Ethyl acetate (primary solvent) paired with heptane or hexane (anti-solvent) provides the best thermodynamic gradient for this specific structural motif.

Q3: I am getting a very low crystal yield. How can I drive the equilibrium toward the solid state without inducing oiling out? A3: Low yield indicates the terminal supersaturation is too low. If you used too much primary solvent, the compound remains dissolved even at 0 °C[1].

  • Resolution: Evaporate 20-30% of the solvent under reduced pressure to concentrate the solution, then re-initiate the cooling profile[1]. Alternatively, slowly titrate additional anti-solvent (e.g., heptane) dropwise while maintaining the temperature just above the cloud point, then cool slowly.

Quantitative Solvent Screening Matrix

The following table summarizes the causal relationship between solvent properties and crystallization outcomes for highly flexible thiourea derivatives.

Primary SolventAnti-SolventSolubility ProfileMechanistic Outcome & Recommendation
Methanol / EthanolNoneExtremely HighPoor. Compound remains entirely in solution; forced evaporation inevitably leads to oiling out[4].
Ethyl AcetateHexane / HeptaneModerate to LowOptimal. Allows precise fine-tuning of the cloud point. Yields high-purity crystals without LLPS.
DichloromethaneDiethyl EtherHigh to ModerateSuboptimal. Rapid evaporation of DCM causes uncontrolled kinetic precipitation, trapping impurities.
TolueneNoneModerateViable Alternative. Good for high-temperature dissolution, but requires an exceptionally slow cooling ramp.

Standard Operating Procedure: Anti-Solvent Crystallization

This protocol is designed as a self-validating system . Each step contains a visual or thermodynamic checkpoint to ensure the process remains on the correct physical chemistry trajectory.

Materials:

  • Crude 1-(2-Methoxyethyl)-1-methylthiourea (CAS: 955399-56-1)[5]

  • Ethyl Acetate (ACS Reagent Grade)

  • Heptane (ACS Reagent Grade)

Step-by-Step Methodology:

  • Dissolution (Checkpoint 1): Suspend the crude 1-(2-Methoxyethyl)-1-methylthiourea in a minimum volume of ethyl acetate (approximately 3-5 mL per gram of crude) in a round-bottom flask. Heat to 45-50 °C with gentle stirring until complete dissolution is achieved.

    • Validation: The solution must be perfectly clear. If insoluble particulate remains, perform a hot gravity filtration to remove impurities that could act as false nucleation sites[1].

  • Anti-Solvent Titration (Checkpoint 2): While strictly maintaining the temperature at 45 °C, add heptane dropwise. Pause stirring for 10 seconds after every 1 mL added.

    • Validation: Stop the addition the exact moment a faint, persistent turbidity (the cloud point) is observed.

  • Phase Annealing: Add exactly 2-3 drops of ethyl acetate to clear the turbidity. This ensures the system is poised just below the supersaturation threshold at 45 °C, preventing premature oiling.

  • Controlled Nucleation (Checkpoint 3): Cool the solution to 35 °C at a highly controlled rate of 0.1 to 0.2 °C/min. If available, add 0.1% w/w of pure 1-(2-Methoxyethyl)-1-methylthiourea seed crystals.

    • Validation: Distinct, faceted crystals should begin to grow from the seeds. If the solution turns milky without discrete particles settling, LLPS has occurred; you must return to Step 1[1].

  • Crystal Maturation: Continue cooling at 0.1 °C/min down to 20 °C. Hold the suspension at 20 °C for 2 hours. This annealing phase allows the crystal lattice to mature and thermodynamically exclude trapped impurities.

  • Yield Maximization: Transfer the flask to an ice bath (0-5 °C) for 1 hour to depress solubility and maximize the final crystal yield[1].

  • Isolation: Collect the crystals via vacuum filtration using a pre-chilled Büchner funnel. Wash the filter cake with a small volume of ice-cold heptane to displace residual mother liquor[3]. Dry under vacuum at room temperature to constant weight.

References

  • Technical Support Center: Recrystallization of Thiourea Derivatives Source: benchchem.com URL:[1]

  • 1-(4-Nitrophenyl)-2-thiourea | 3696-22-8 Source: benchchem.com URL:[4]

  • N n methylthiourea | 1-(2-methoxyethyl)-1-methylthiourea Source: sigmaaldrich.com URL:

  • 1-(2-Methoxyethyl)-1-methylthiourea | Sapphire Bioscience Source: sapphirebioscience.com URL:[5]

  • 1-Allyl-3-(4-morpholinophenyl)thiourea | 19318-84-4 Source: benchchem.com URL:[3]

  • p-Tolylthiourea | 622-52-6 Source: benchchem.com URL:[2]

Sources

Troubleshooting

Technical Support Center: Navigating the Moisture Sensitivity of 1-(2-Methoxyethyl)-1-methylthiourea

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 1-(2-Methoxyethyl)-1-methylthiourea. The inherent moisture sensitivity of thiourea derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 1-(2-Methoxyethyl)-1-methylthiourea. The inherent moisture sensitivity of thiourea derivatives necessitates meticulous handling to ensure experimental reproducibility and the integrity of your results. This document provides in-depth, field-tested insights and protocols to mitigate challenges associated with this compound's hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What makes 1-(2-Methoxyethyl)-1-methylthiourea sensitive to moisture?

A1: The moisture sensitivity is primarily due to the thiourea functional group (-N(H)-C(=S)-N-). This group is susceptible to hydrolysis, a chemical reaction where water molecules can attack the thiocarbonyl carbon. This process can lead to the decomposition of the molecule, forming various byproducts and ultimately reducing the purity and efficacy of the compound in your experiments. The presence of atmospheric moisture is sufficient to initiate this degradation over time.

Q2: My compound has been on the shelf for a while. What are the physical signs of potential moisture-induced degradation?

A2: Visual and olfactory inspection can provide initial clues of degradation. Be observant for the following:

  • Change in Physical State: The compound, typically a powder, may appear clumpy, caked, or even oily.

  • Discoloration: A noticeable change from its original color.

  • Odor: The breakdown of the thiourea moiety can sometimes release volatile sulfur compounds, which may have a faint, unpleasant odor.

It is crucial to understand that the absence of these signs does not guarantee purity. For definitive assessment, analytical verification is required.

Q3: I suspect my sample is compromised. What is the most reliable way to confirm the purity of 1-(2-Methoxyethyl)-1-methylthiourea?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of thiourea derivatives and identifying potential degradation products.[1][2] A standard protocol involves using a reversed-phase C18 column with UV detection.[3] Thiourea and its derivatives typically show strong absorbance in the 230-280 nm range.[1] By comparing the peak area of the main compound against a calibration curve from a trusted standard, you can accurately determine its purity. For structural confirmation of impurities, Mass Spectrometry (MS) coupled with HPLC is indispensable.[1]

Troubleshooting Guides & Proactive Solutions

This section addresses common problems encountered during the handling and use of 1-(2-Methoxyethyl)-1-methylthiourea, providing both troubleshooting steps and preventative protocols.

Problem 1: Inconsistent results or loss of activity from the same batch of compound.
  • Primary Suspect: Incremental moisture contamination during routine laboratory use. The repeated opening of the storage container in an ambient environment is a common cause.

  • Troubleshooting & Prevention Workflow:

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Thiourea Ligands in Catalysis: A Comparative Analysis of 1-(2-Methoxyethyl)-1-methylthiourea and Standard Aryl-Based Thioureas

For Researchers, Scientists, and Drug Development Professionals In the dynamic field of organocatalysis, thiourea derivatives have emerged as a cornerstone for a multitude of asymmetric transformations.[1][2][] Their eff...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of organocatalysis, thiourea derivatives have emerged as a cornerstone for a multitude of asymmetric transformations.[1][2][] Their efficacy stems from their ability to act as potent hydrogen-bond donors, activating electrophiles and stabilizing transition states through non-covalent interactions.[1][][4] The modular nature of thiourea synthesis allows for extensive structural and electronic tuning, leading to a vast library of catalysts with diverse applications.[2][5][6] This guide provides an in-depth comparison between a structurally distinct aliphatic thiourea, 1-(2-Methoxyethyl)-1-methylthiourea, and the more conventional, widely-used aryl-substituted thiourea ligands. We will explore the fundamental principles governing their catalytic activity, supported by mechanistic insights and representative experimental protocols.

The Central Role of Hydrogen Bonding in Thiourea Catalysis

The catalytic prowess of thiourea ligands is fundamentally linked to the hydrogen-bonding capacity of their N-H protons.[1][][4] These protons can form double hydrogen bonds with Lewis basic functional groups, such as carbonyls, imines, and nitro groups, thereby activating the substrate towards nucleophilic attack.[1][][4] The strength of this interaction is a critical determinant of catalytic efficiency and can be modulated by the electronic properties of the substituents on the thiourea nitrogen atoms.

Standard thiourea ligands, exemplified by Schreiner's thiourea (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea), feature electron-withdrawing aryl groups.[1][7][8] These substituents enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and, consequently, greater catalytic activity in many cases.[1][7] In contrast, aliphatic substituents, such as those in 1-(2-Methoxyethyl)-1-methylthiourea, are generally electron-donating, which is expected to result in less acidic N-H protons and weaker hydrogen-bonding capabilities.

A Tale of Two Ligands: Structural and Electronic Divergence

The catalytic performance of a thiourea ligand is a direct consequence of its structure. Here, we dissect the key differences between 1-(2-Methoxyethyl)-1-methylthiourea and standard aryl-based thiourea ligands.

Standard Thiourea Ligands: The Archetype of Strong Hydrogen Bonding

The most widely employed thiourea catalysts are characterized by the presence of aryl substituents, often adorned with electron-withdrawing groups.[1][7]

Key Features:

  • Enhanced Acidity: Electron-withdrawing groups on the aryl rings increase the acidity of the N-H protons, leading to more potent hydrogen-bond donation.[1][7]

  • Rigid Scaffold: The planar nature of the aryl groups can contribute to a more defined and rigid catalyst structure, which can be advantageous for stereocontrol.

  • Bifunctionality: Many standard thiourea catalysts are bifunctional, incorporating a Lewis basic site (e.g., a tertiary amine) in addition to the thiourea moiety.[5][6][9] This allows for the simultaneous activation of both the electrophile (via hydrogen bonding) and the nucleophile (via Brønsted base catalysis), leading to enhanced reactivity and stereoselectivity.[10][11][12]

1-(2-Methoxyethyl)-1-methylthiourea: A Shift Towards Chelation and Altered Sterics

1-(2-Methoxyethyl)-1-methylthiourea represents a departure from the conventional design of thiourea catalysts. Its aliphatic nature and the presence of a potential coordinating group introduce new possibilities and challenges.

Hypothesized Features:

  • Reduced Acidity: The electron-donating nature of the alkyl and methoxyethyl groups is expected to decrease the acidity of the N-H protons compared to their aryl-substituted counterparts. This may translate to weaker hydrogen-bonding interactions with substrates.

  • Conformational Flexibility: The aliphatic chains introduce greater conformational flexibility, which could be detrimental to achieving high levels of stereocontrol.

  • Potential for Chelation: The methoxy group on the ethyl chain introduces the possibility of secondary interactions with the substrate or a metal co-catalyst through chelation. This could potentially alter the catalytic mechanism and selectivity.

  • Steric Differences: The steric environment around the thiourea core is significantly different from that of bulky aryl-substituted ligands, which would influence substrate approach and recognition.

Comparative Performance Analysis: A Data-Driven Perspective

FeatureStandard Aryl-Thiourea Ligands (e.g., Schreiner's)1-(2-Methoxyethyl)-1-methylthiourea (Hypothesized)
H-Bonding Strength StrongModerate to Weak
N-H Acidity HighLow
Catalytic Activity Generally HighLikely Lower for reactions reliant solely on H-bonding
Stereocontrol Often High (with chiral backbones)Potentially Lower due to conformational flexibility
Substrate Scope Broad, particularly for electrophiles with strong H-bond acceptorsMay be more limited or require different substrate classes
Secondary Interactions Primarily H-bonding; some designs incorporate additional basic sitesPotential for chelation via the methoxy group

Mechanistic Considerations: Divergent Pathways to Activation

The mechanism of thiourea catalysis is intricately linked to the structure of the ligand.

Standard Bifunctional Thiourea Catalysis:

In a typical reaction catalyzed by a bifunctional thiourea, such as the Michael addition of a malonate to a nitro-olefin, the catalyst engages both reactants simultaneously.[10][11] The thiourea moiety activates the nitro-olefin via double hydrogen bonding to the nitro group, while the tertiary amine base deprotonates the malonate to generate the nucleophilic enolate.[10][11] This dual activation within a chiral scaffold brings the reactants together in a highly organized transition state, leading to high enantioselectivity.

G cluster_0 Bifunctional Thiourea Catalysis Catalyst Bifunctional Thiourea Catalyst Electrophile Electrophile (e.g., Nitro-olefin) Catalyst->Electrophile H-Bonding Activation Nucleophile Nucleophile (e.g., Malonate) Catalyst->Nucleophile Brønsted Base Activation TS Organized Transition State Electrophile->TS Nucleophile->TS Product Enantioenriched Product TS->Product

Figure 1: General workflow for bifunctional thiourea catalysis.

Potential Catalytic Role of 1-(2-Methoxyethyl)-1-methylthiourea:

Given its likely weaker hydrogen-bonding ability, 1-(2-Methoxyethyl)-1-methylthiourea may be less effective as a general organocatalyst for reactions that rely solely on strong electrophile activation. However, the presence of the methoxy group opens up the possibility of a different mode of action, particularly in reactions involving metal co-catalysts. The ligand could act as a bidentate ligand, with the sulfur of the thiourea and the oxygen of the methoxy group coordinating to a metal center. This could create a chiral environment around the metal, enabling asymmetric catalysis.

G cluster_1 Hypothetical Chelation Mode Ligand 1-(2-Methoxyethyl)-1-methylthiourea Metal Metal Center Ligand->Metal S, O-Chelation Substrate Substrate Metal->Substrate Activation Product Product Substrate->Product

Figure 2: Hypothetical chelation of a metal center by 1-(2-Methoxyethyl)-1-methylthiourea.

Experimental Protocols: A Framework for Ligand Comparison

To empirically evaluate the catalytic efficacy of a novel thiourea ligand like 1-(2-Methoxyethyl)-1-methylthiourea against a standard catalyst, a well-defined experimental protocol is essential. The asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene is a benchmark reaction for this purpose.

Representative Protocol for Asymmetric Michael Addition:

  • Catalyst Preparation:

    • Synthesize 1-(2-Methoxyethyl)-1-methylthiourea via the reaction of 1-(2-methoxyethyl)-1-methylamine with an isothiocyanate precursor.

    • Obtain a standard chiral bifunctional thiourea catalyst (e.g., a Takemoto catalyst) from a commercial source or synthesize according to literature procedures.

  • Reaction Setup:

    • To a clean, dry vial, add the thiourea catalyst (0.02 mmol, 10 mol%).

    • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv).

    • Add diethyl malonate (0.3 mmol, 1.5 equiv).

    • Add the solvent (e.g., toluene, 1.0 mL).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

G cluster_2 Ligand Screening Workflow A Catalyst & Substrate Addition B Reaction (Stirring at Temp) A->B C Monitoring (TLC/HPLC) B->C D Work-up & Purification C->D E Analysis (Yield, ee) D->E

Figure 3: A streamlined workflow for screening thiourea catalysts.

Conclusion

The world of thiourea organocatalysis is rich and varied, with performance being intimately tied to ligand structure. Standard aryl-substituted thioureas, particularly bifunctional variants, have established themselves as powerful catalysts due to their strong hydrogen-bonding capabilities and well-defined chiral scaffolds. While the specific catalytic applications of 1-(2-Methoxyethyl)-1-methylthiourea remain to be explored, its aliphatic nature and potential for chelation suggest that it may operate through different mechanistic pathways and could offer unique reactivity profiles, possibly in combination with metal co-catalysts. This comparative analysis underscores the importance of rational ligand design in advancing the frontiers of asymmetric catalysis. Further experimental investigation into aliphatic and potentially chelating thioureas is warranted to unlock their full catalytic potential.

References

  • Wikipedia. (n.d.). Thiourea organocatalysis. Retrieved from [Link]

  • Zhang, Y., & Sigman, M. S. (2014). Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide.
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  • Okino, T., Hoashi, Y., & Takemoto, Y. (2006). Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 128(28), 9032-9033.
  • Taylor, M. S., & Jacobsen, E. N. (2006). Proposed mechanism for the thiourea-catalyzed Strecker reaction.
  • Kim, D. Y., et al. (2021).
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  • Wang, J., et al. (2007). Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency. Organic & Biomolecular Chemistry, 5(19), 3124-3130.
  • Reyes, E., et al. (2013). Thiourea catalyzed organocatalytic enantioselective Michael addition of diphenyl phosphite to nitroalkenes. Organic & Biomolecular Chemistry, 11(46), 8032-8037.
  • Otevrel, J., & Bobal, P. (2017). Chiral Biphenyl-Based Thiourea/Amine Catalyst for the Henry Reaction. Synfacts, 13(11), 1202.
  • Rénio, M., & Pinho e Melo, T. M. V. D. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry.
  • Kokotos, C. G., & Tsakos, M. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry, 12, 480-501.
  • LibreTexts. (2021). 10.3: Thiourea Based Catalysis. Retrieved from [Link]

  • Steppeler, F., et al. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC.
  • Wang, J., et al. (2022). Insights into Thiourea-Based Bifunctional Catalysts for Efficient Conversion of CO2 to Cyclic Carbonates. The Journal of Organic Chemistry, 87(4), 2115-2123.
  • Wang, J., et al. (2008). Novel Bifunctional Chiral Thiourea Catalyzed Highly Enantioselective aza-Henry Reaction. Organic Letters, 10(10), 1863-1866.
  • Zhou, Y.-G., et al. (2020). Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. PMC.
  • Takemoto, Y. (2010). Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. Chemical and Pharmaceutical Bulletin, 58(5), 593-601.
  • Kokotos, C. G., et al. (2018). Photochemical synthesis of acetals utilizing Schreiner's thiourea as the catalyst. Green Chemistry, 20(14), 3299-3304.
  • Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions. The Doyle Group.
  • Connon, S. J., & Marcelli, T. (2007). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. PMC.
  • Jacobsen, E. N., et al. (2016). Mechanism-Guided Development of a Highly Active Bis-thiourea Catalyst for Anion-Abstraction Catalysis. Journal of the American Chemical Society, 138(42), 13864-13867.
  • Maji, M., & Kumar, A. (2018). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 16(44), 8472-8488.
  • Houk, K. N., & Schreiner, P. R. (2016). Thiourea Derivatives as Brønsted Acid Organocatalysts.
  • Bobal, P., et al. (2019). Bianthryl-based organocatalysts for the asymmetric Henry reaction of fluoroketones. Organic & Biomolecular Chemistry, 17(3), 527-534.
  • Kumar, A., & Maji, M. (2020). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv.
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  • O'Brien, P., et al. (2024). Sparteine Thiourea: The Synthesis of an N Chiral Bispidine-Quinolizidine-Derived Organocatalyst and Applications in Asymmetric Synthesis of Dihydropyrano[c]chromenes. The Journal of Organic Chemistry.
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  • Rénio, M., & Pinho e Melo, T. M. V. D. (2025). Synthesis of Mono‐ and Bis‐Thiourea Organocatalysts and Their Application in Stereoselective Glycosylation Reactions.
  • Johnson, C. J., et al. (2025). Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy. PMC.
  • Wang, X., et al. (2021). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journal of Organic Chemistry, 17, 2396-2403.
  • Smith, A. D. (n.d.). Research - Smith Group. Retrieved from [Link]

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Comparative

comparative efficacy of 1-(2-Methoxyethyl)-1-methylthiourea in drug discovery

[label="Lead Compound Generation\n(Metalloenzyme Inhibitor)", Figure 1: Fragment-to-lead optimization workflow balancing affinity and ADME properties via MEMTU. Conclusion For drug development professionals targeting cha...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Lead Compound Generation\n(Metalloenzyme Inhibitor)",

Figure 1: Fragment-to-lead optimization workflow balancing affinity and ADME properties via MEMTU.

Conclusion

For drug development professionals targeting challenging active sites, 1-(2-Methoxyethyl)-1-methylthiourea (MEMTU) serves as a superior foundational fragment. By integrating the potent metal-coordinating capabilities of the thiourea moiety with the solubility-enhancing properties of the methoxyethyl group, MEMTU bypasses the attrition risks typically associated with highly lipophilic fragments, streamlining the path from hit identification to lead optimization.

References

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. "Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis." RSC Medicinal Chemistry, 12(7), 1046-1064 (2021). URL:[Link]

  • Seo, H., Kohlbrand, A. J., Stokes, R. W., Chung, J., & Cohen, S. M. "Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs." Chemical Communications, 59(16), 2283-2286 (2023). URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001). URL:[Link]

Validation

benchmarking 1-(2-Methoxyethyl)-1-methylthiourea against other methylthiourea derivatives

An in-depth technical analysis from the perspective of a Senior Application Scientist evaluating thiourea derivatives for advanced drug discovery and coordination chemistry. Executive Summary Thiourea and its derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis from the perspective of a Senior Application Scientist evaluating thiourea derivatives for advanced drug discovery and coordination chemistry.

Executive Summary

Thiourea and its derivatives are universally recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous bioactive compounds, organocatalysts, and metal chelators[1]. While simple derivatives like N-methylthiourea and N,N'-dimethylthiourea (DMTU) are ubiquitous in literature, the introduction of heteroatom-containing side chains offers profound physicochemical advantages. This guide benchmarks 1-(2-Methoxyethyl)-1-methylthiourea against standard methylthiourea derivatives, focusing on how its unique ether linkage alters lipophilicity, radical scavenging kinetics, and hemilabile metal coordination.

Mechanistic Rationale: The Chelate Effect & Electron Density

The structural nuances of thiourea building blocks dictate the success of downstream lead compounds. We benchmark 1-(2-Methoxyethyl)-1-methylthiourea against two standard alternatives:

  • N-Methylthiourea (Mono-substituted): A highly polar, basic building block. It acts primarily as a monodentate ligand (coordinating solely via the sulfur atom) and is frequently used in electrocatalysis, such as the square wave voltammetry determination of In(III)[2].

  • N,N'-Dimethylthiourea / DMTU (Symmetrical Di-substituted): A well-documented, orally active scavenger of hydroxyl radicals (•OH) that protects against oxidative stress-induced lesions[3]. It coordinates metals but lacks secondary stabilizing interactions.

  • 1-(2-Methoxyethyl)-1-methylthiourea (Unsymmetrical Di-substituted): The addition of the methoxyethyl moiety is not merely a structural novelty; it fundamentally alters the molecule's behavior. The ether oxygen acts as a hydrogen-bond acceptor, modulating membrane permeability. More importantly, in coordination chemistry, it enables hemilabile bidentate coordination (S, O) . This dual-donor capacity stabilizes transition metal complexes (e.g., Cu²⁺, Ru²⁺) far more effectively than simple alkyl thioureas, preventing premature ligand displacement by endogenous biological thiols[4].

Physicochemical Profiling

To objectively compare these derivatives, we must evaluate their baseline physicochemical properties, which directly influence their pharmacokinetic potential and synthetic utility.

Table 1: Physicochemical and Structural Benchmarking

CompoundCAS No.Structure TypeMolar MassH-Bond AcceptorsPrimary Application Focus
1-(2-Methoxyethyl)-1-methylthiourea 955399-56-1[5]Unsymmetrical N,N-disubstituted148.23 g/mol 2 (S, O)Advanced ligand design, kinase inhibitors
N,N'-Dimethylthiourea (DMTU) 534-13-4[6]Symmetrical N,N'-disubstituted104.17 g/mol 1 (S)Antioxidant, •OH radical scavenger[3]
N-Methylthiourea 598-52-7[7]Monosubstituted90.15 g/mol 1 (S)Electrocatalysis, basic precursor[2]

Experimental Benchmarking Protocols

To validate the theoretical advantages of 1-(2-Methoxyethyl)-1-methylthiourea, we employ two self-validating experimental systems. These protocols are designed to establish direct causality between the molecular structure and its functional performance.

Protocol A: Hydroxyl Radical (•OH) Scavenging Assay (Fenton Model)

Causality: DMTU is a gold-standard •OH scavenger[3]. We benchmark the methoxyethyl derivative to determine if the electron-withdrawing nature of the ether oxygen alters the electron density of the thiocarbonyl core, thereby affecting radical quenching kinetics.

  • Reagent Preparation: Prepare 2 mM FeSO₄, 6 mM H₂O₂, and 2 mM salicylic acid (probe) in deionized water. Prepare 10 mM stock solutions of the thiourea derivatives.

  • Reaction Assembly: In a 96-well plate, combine 50 µL FeSO₄, 50 µL salicylic acid, and 50 µL of the thiourea test compound.

  • Initiation: Add 50 µL H₂O₂ to initiate the Fenton reaction ( Fe2++H2​O2​→Fe3++OH−+∙OH ).

  • Self-Validation & Measurement:

    • Positive Control: Use DMTU to establish the baseline scavenging threshold.

    • Negative Control: Omit the thiourea derivative to establish the maximum absorbance of the 2,3-dihydroxybenzoic acid byproduct.

    • Blank: Omit H₂O₂ to ensure reagent stability.

  • Readout: Incubate for 30 minutes at 37°C and measure absorbance at 510 nm. A lower absorbance correlates with higher •OH scavenging capability.

Protocol B: Hemilabile Coordination Stability Assay

Causality: Metal-thiourea complexes are potent anticancer agents. Bidentate chelation (S, O) provided by the methoxyethyl group should resist ligand exchange in biological media better than the monodentate N-methylthiourea[4].

  • Complex Synthesis: React 1.0 eq of CuCl₂·2H₂O with 2.0 eq of the respective thiourea derivative in warm ethanol. Isolate the resulting complexes via vacuum filtration.

  • Baseline UV-Vis: Dissolve the complexes in PBS (pH 7.4) and record the Metal-to-Ligand Charge Transfer (MLCT) band (typically around 340 nm).

  • Biological Challenge: Introduce 5.0 eq of Glutathione (GSH), a biological competitor that actively strips monodentate ligands from copper.

  • Kinetic Monitoring: Monitor the decay of the 340 nm absorbance over 120 minutes.

  • Interpretation: The complex formed with 1-(2-Methoxyethyl)-1-methylthiourea will exhibit a significantly slower decay curve due to the chelate effect of the auxiliary oxygen atom, validating its superiority for in vivo metal delivery.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent downstream effects of utilizing a hemilabile bidentate ligand versus a standard monodentate thiourea in drug design.

G L1 1-(2-Methoxyethyl)- 1-methylthiourea Coord Metal Coordination (Cu2+ / Ru2+) Bidentate (S, O) vs Monodentate (S) L1->Coord Hemilabile O-donor ROS Intracellular ROS Modulation (Hydroxyl Radical Scavenging) L1->ROS Direct Scavenging L2 N,N'-Dimethylthiourea (DMTU) L2->Coord S-donor only L2->ROS Direct Scavenging Apop Apoptosis Pathway Activation (Cancer Cell Models) Coord->Apop Enhanced Stability in vivo ROS->Apop Oxidative Stress Regulation

Fig 1: Mechanistic workflow comparing ligand coordination and downstream ROS-mediated pathways.

Conclusion & Application Matrix

When benchmarking methylthiourea derivatives, the selection must be driven by the specific demands of the application:

  • For cost-effective electrocatalysis or basic heterocycle synthesis, N-Methylthiourea remains the standard.

  • For direct antioxidant therapies or agricultural ROS modulation, N,N'-Dimethylthiourea is highly validated.

  • For advanced drug discovery , particularly in designing kinase inhibitors or stable metallodrugs, 1-(2-Methoxyethyl)-1-methylthiourea is superior. Its ether linkage provides a critical secondary interaction site that enhances both target binding affinity and metal coordination stability.

Sources

Comparative

A Comparative Guide to the Reaction Kinetics of Substituted Thioureas: 1-(2-Methoxyethyl)-1-methylthiourea vs. Dimethylthiourea

For Researchers, Scientists, and Drug Development Professionals Introduction Thiourea and its derivatives are foundational scaffolds in medicinal chemistry and chemical synthesis, prized for their diverse reactivity and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives are foundational scaffolds in medicinal chemistry and chemical synthesis, prized for their diverse reactivity and biological significance.[1] The core thiourea pharmacophore, -HN-C(=S)-NH-, acts as both a hydrogen bond donor and acceptor, influencing properties like solubility and cell permeability.[1] The reactivity of these compounds is largely dictated by the nucleophilic character of the sulfur atom, which is, in turn, modulated by the electronic and steric nature of the substituents on the nitrogen atoms.

General Mechanisms of Thiourea Reactions

The reactivity of thioureas is dominated by the lone pairs on the sulfur atom, making it a potent nucleophile. Two primary reaction pathways are of kinetic interest: oxidation and nucleophilic substitution (S-alkylation).

Oxidation of Thiourea

The oxidation of thioureas proceeds through a series of sulfur-centered intermediates. Studies on the oxidation of DMTU by acidic bromate have shown a pathway involving the formation of sulfenic, sulfinic, and sulfonic acids before the final desulfurization to yield the corresponding urea derivative.[2][3] This multi-step process is a hallmark of thiourea chemistry when exposed to oxidizing agents.

G Thiourea Thiourea (R₂N-C(S)-NR'₂) Oxidant1 [O] Thiourea->Oxidant1 Sulfenic Sulfenic Acid Intermediate (R₂N-C(SOH)-NR'₂) Oxidant2 [O] Sulfenic->Oxidant2 Sulfinic Sulfinic Acid Intermediate (R₂N-C(SO₂H)-NR'₂) Oxidant3 [O] Sulfinic->Oxidant3 Sulfonic Sulfonic Acid Intermediate (R₂N-C(SO₃H)-NR'₂) Desulfurization Desulfurization Sulfonic->Desulfurization Urea Urea Derivative (R₂N-C(O)-NR'₂) Oxidant1->Sulfenic Oxidant2->Sulfinic Oxidant3->Sulfonic Desulfurization->Urea

Figure 1: Generalized oxidation pathway for thiourea derivatives.
Nucleophilic Substitution (S-Alkylation)

In the absence of strong oxidants, the thiourea sulfur acts as a potent nucleophile, readily attacking electrophilic carbon centers, such as those in alkyl halides. This S-alkylation reaction proceeds via a standard SN2 mechanism to form an isothiouronium salt intermediate. This reaction is fundamental to many synthetic applications of thioureas.

Kinetic Profile of 1,3-Dimethylthiourea (DMTU)

DMTU is a well-characterized radical scavenger, and its reaction kinetics, particularly with oxidizing agents, have been thoroughly investigated.[3] A key study on its oxidation by acidic bromate provides specific rate constants and mechanistic insights.[2] In this system, the direct reaction of aqueous bromine with DMTU is significantly faster than the reactions that produce bromine, making bromine formation an indicator of complete DMTU consumption.[2][3]

The reaction can be monitored spectrophotometrically by following the disappearance of aqueous bromine, which absorbs in the visible range at 390 nm.[4] DMTU and its oxidation products do not have significant absorbance in this region.[4]

Reaction ParameterValueConditionsSource
Bimolecular Rate Constant (k) (1.95 ± 0.15) × 10⁵ M⁻¹s⁻¹Reaction with aqueous bromine (Br₂)[2][3]
Stoichiometry 4 BrO₃⁻ : 3 DMTUIn excess DMTU[2]
Final Oxidation Product 1,3-DimethylureaDesulfurization of DMTU[3]

Predicted Kinetic Profile of 1-(2-Methoxyethyl)-1-methylthiourea: A Theoretical Analysis

In the absence of direct experimental data for 1-(2-Methoxyethyl)-1-methylthiourea, we can predict its kinetic behavior relative to DMTU by analyzing the electronic and steric effects of its substituents.

Electronic Effects

The reaction rate of a thiourea acting as a nucleophile is directly related to the electron density on the sulfur atom. This density is modulated by the electronic properties of the N-substituents.

  • DMTU: Contains two methyl groups. Methyl groups are weak electron-donating groups (EDGs) through induction, which slightly increases the electron density on the nitrogen atoms and, by extension, the nucleophilicity of the sulfur.

  • 1-(2-Methoxyethyl)-1-methylthiourea: This molecule has one methyl group and one 2-methoxyethyl group. The 2-methoxyethyl group introduces a competing electronic effect. The oxygen atom is highly electronegative and exerts an electron-withdrawing inductive effect (-I effect), which would pull electron density away from the nitrogen atom. This effect would decrease the electron-donating ability of the nitrogen to the thiocarbonyl group, thereby reducing the nucleophilicity of the sulfur atom compared to DMTU. This is a primary stereoelectronic effect that can influence reactivity.[5]

Prediction: Due to the inductive electron-withdrawing nature of the ether oxygen, 1-(2-Methoxyethyl)-1-methylthiourea is predicted to be a weaker nucleophile than DMTU, leading to a slower reaction rate in both oxidation and S-alkylation reactions.

Steric Effects

Steric hindrance plays a critical role in reaction kinetics by impeding the approach of reactants to the reactive center.[6]

  • DMTU: The two methyl groups are relatively small, presenting minimal steric hindrance around the sulfur atom.

  • 1-(2-Methoxyethyl)-1-methylthiourea: The 2-methoxyethyl group is significantly larger and more flexible than a methyl group.[7] This increased bulk can create a more crowded environment around the thiourea core, sterically hindering the approach of an electrophile (like an oxidizing agent or an alkyl halide) to the sulfur atom.[8]

Prediction: The greater steric bulk of the 2-methoxyethyl group is expected to further decrease the reaction rate of 1-(2-Methoxyethyl)-1-methylthiourea relative to DMTU.

Hypothetical Kinetic Comparison Summary
Feature1,3-Dimethylthiourea (DMTU)1-(2-Methoxyethyl)-1-methylthioureaPredicted Kinetic Outcome
Electronic Effect Two weak electron-donating methyl groups.One methyl (donating) and one 2-methoxyethyl (net withdrawing) group.Slower reaction rate for the methoxyethyl derivative.
Steric Effect Relatively low steric hindrance from two methyl groups.Increased steric hindrance from the bulkier 2-methoxyethyl group.Slower reaction rate for the methoxyethyl derivative.
Overall Reactivity Higher (Baseline)Lower The combination of unfavorable electronic and steric effects suggests a significantly lower reaction rate constant compared to DMTU under identical conditions.

Experimental Design for a Comparative Kinetic Study

To empirically validate the predictions made above, a direct comparative kinetic study is essential. The following protocol outlines a robust methodology using UV-Vis spectrophotometry to determine the reaction rates.

Objective

To determine and compare the pseudo-first-order rate constants for the reaction of DMTU and 1-(2-Methoxyethyl)-1-methylthiourea with a suitable electrophile, such as hydrogen peroxide (H₂O₂), in a controlled environment.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis Prep1 Prepare stock solutions: - Thiourea (DMTU or MMT) - H₂O₂ - Buffer (e.g., Phosphate) Prep2 Set up UV-Vis Spectrophotometer - Set Wavelength (e.g., 236 nm) - Thermostat cuvette holder (e.g., 25°C) Prep1->Prep2 Run1 Equilibrate thiourea/buffer solution in cuvette to target temperature Prep2->Run1 Run2 Initiate reaction by adding H₂O₂ (in large excess) Run1->Run2 Run3 Immediately start recording Absorbance vs. Time data Run2->Run3 Analysis1 Plot ln(A_t - A_∞) vs. Time Run3->Analysis1 Analysis2 Perform linear regression on the initial linear portion Analysis1->Analysis2 Analysis3 Calculate k_obs from the slope (Slope = -k_obs) Analysis2->Analysis3 Analysis4 Repeat for other thiourea and compare k_obs values Analysis3->Analysis4

Figure 2: Experimental workflow for comparative kinetic analysis.
Materials and Equipment
  • 1,3-Dimethylthiourea (DMTU)

  • 1-(2-Methoxyethyl)-1-methylthiourea

  • Hydrogen Peroxide (30% solution)

  • Phosphate buffer solution (pH 7.4)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Standard laboratory glassware and micropipettes

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare a 10 mM stock solution of DMTU in the phosphate buffer.

    • Prepare a 10 mM stock solution of 1-(2-Methoxyethyl)-1-methylthiourea in the same phosphate buffer.

    • Prepare a 1 M stock solution of H₂O₂ in deionized water. The exact concentration should be determined by titration or UV absorbance at 240 nm.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at the λmax of the thiourea, which is typically around 236 nm.[9]

    • Set the instrument to kinetic mode to record absorbance at fixed time intervals (e.g., every 5 seconds for 10 minutes).

    • Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Pipette 2.9 mL of the DMTU stock solution into a quartz cuvette. Place the cuvette in the holder and allow it to thermally equilibrate for 5 minutes.

    • To initiate the reaction, add 0.1 mL of the 1 M H₂O₂ stock solution (ensuring a large excess of H₂O₂).

    • Quickly cap and invert the cuvette to mix, and immediately begin data acquisition.

    • Record the absorbance over time until the reaction appears complete (i.e., the absorbance value stabilizes).

    • Repeat the procedure at least three times to ensure reproducibility.

    • Follow the exact same steps for the 1-(2-Methoxyethyl)-1-methylthiourea solution.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics due to the large excess of H₂O₂. The integrated rate law is: ln(At - A∞) = -kobst + ln(A₀ - A∞), where At is the absorbance at time t, A∞ is the final absorbance, and kobs is the observed pseudo-first-order rate constant.

    • For each run, plot ln(At - A∞) against time (t).

    • The plot should yield a straight line for the initial phase of the reaction. The slope of this line is equal to -kobs.

    • Calculate the average kobs for each thiourea derivative. A direct comparison of these kobs values will provide a quantitative measure of their relative reactivity under the tested conditions.

Conclusion

The kinetic behavior of thiourea derivatives is a complex interplay of electronic and steric factors. Based on established data, 1,3-Dimethylthiourea (DMTU) is a reactive nucleophile with well-documented oxidation kinetics.[2][3] A theoretical analysis of 1-(2-Methoxyethyl)-1-methylthiourea strongly suggests that it will exhibit slower reaction kinetics. This reduced reactivity is attributed to the combined electron-withdrawing inductive effect and the increased steric hindrance of the 2-methoxyethyl substituent compared to a simple methyl group.

While these predictions are grounded in solid chemical principles, they underscore the necessity for empirical validation. The provided experimental protocol offers a clear and reliable pathway for researchers to directly measure and compare the kinetic profiles of these and other substituted thioureas, enabling a more informed selection of reagents and a deeper understanding of their reaction mechanisms in drug development and synthetic chemistry.

References

  • Osunlaja, A. A., Idris, S. O., & Iyun, J. F. (2013). OXIDATION OF 1, 3-DIMETHYL-2-THIOUREA BY 3, 7- BIS(DIMETHYLAMINO)PHENAZOTHIONIUM CHLORIDE IN AQUEOUS HYDROCHLORIC ACID. International Journal of Pure & Applied Chemistry, 3(3), 861-869. [Link]

  • Olagunju, O., & Simoyi, R. H. (2017). Oxyhalogen–Sulfur Chemistry: Kinetics and Mechanism of Oxidation of 1,3-Dimethylthiourea by Acidic Bromate. The Journal of Physical Chemistry A, 121(34), 6449–6459. [Link]

  • Olagunju, O., & Simoyi, R. H. (2017). Oxyhalogen-Sulfur Chemistry: Kinetics and Mechanism of Oxidation of 1,3-Dimethylthiourea by Acidic Bromate. PubMed. [Link]

  • Olagunju, O., & Simoyi, R. H. (2017). Oxyhalogen–Sulfur Chemistry: Kinetics and Mechanism of Oxidation of 1,3-Dimethylthiourea by Acidic Bromate. American Chemical Society. [Link]

  • ResearchGate. (2025). Thiourea-Catalyzed Nucleophilic Addition of TMSCN and Ketene Silyl Acetals to Nitrones and Aldehydes. ResearchGate. [Link]

  • Gholivand, M. B., & Torkashvand, M. (2009). A kinetic method for the determination of thiourea by its catalytic effect in micellar media. PubMed. [Link]

  • Norashikin, M. A., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]

  • Odiaka, T. I. (2013). Kinetics and mechanism of thiourea oxidation by oxygenated [Co2(O2)(NH3)10] complex. Journal of Chemical and Pharmaceutical Research, 5(11), 606-613. [Link]

  • Martin, F., et al. (2020). A two-residue nascent strand steric gate controls synthesis of 2'-O-methyl- and 2'-O-(2-methoxyethyl)-RNA. PMC. [Link]

  • Figueroa, V. L., et al. (2011). QSAR studies on urea and thiourea derivatives. Vitae, 18(1), 90-98. [Link]

  • Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. PubMed. [Link]

  • Academia.edu. (n.d.). Novel Effect of Thiourea/Urea Additives on the Nucleophilic Aromatic Substitution of 2,4‐Dimethoxynitrobenzene. Academia.edu. [Link]

  • Mayr, H., et al. (2011). Nucleophilicities and Lewis Basicities of Isothiourea Derivatives. ACS Publications. [Link]

  • Xie, Q., et al. (2015). REACTION KINETICS AND THIOUREA REMOVAL BY OZONE OXIDATION. Environment Protection Engineering, 41(1), 87-98. [Link]

  • Joseph, C., et al. (2014). OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS. Rasayan Journal of Chemistry, 7(1), 35-40. [Link]

  • Khansari, M. E., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 8, 621581. [Link]

  • SIELC Technologies. (2025). UV-Vis Spectrum of Thiourea. SIELC Technologies. [Link]

  • Crampton, M. R., & Emokpae, T. A. (1998). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (11), 2453-2459. [Link]

  • Patil, V., et al. (2024). 4′-C-Acetamidomethyl-2′-O-methoxyethyl Nucleic Acid Modifications Improve Thermal Stability, Nuclease Resistance, Potency, and hAgo2 Binding of Small Interfering RNAs. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Wikipedia. [Link]

  • ResearchGate. (n.d.). ¹³C-Thiourea conversion kinetics measured by monitoring disappearance of ¹³C-labeled thiourea and formation of ¹³C labeled N-oleoylurea using ¹³C NMR spectroscopy. ResearchGate. [Link]

  • Gualberto, J. M., & Rouhier, N. (2017). In Vitro Alkylation Methods for Assessing the Protein Redox State. PubMed. [Link]

  • Nagy, B., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. MDPI. [Link]

  • Uribe-Salas, A., et al. (2008). Thiourea determination by iodate titration. Revista mexicana de ingeniería química, 7(3), 235-244. [Link]

Sources

Validation

Confirming the Conformational Stereochemistry of 1-(2-Methoxyethyl)-1-methylthiourea: A Comparative Analytical Guide

Executive Summary Determining the stereochemistry of small, flexible molecules lacking traditional chiral centers requires a nuanced analytical approach. For 1-(2-Methoxyethyl)-1-methylthiourea , "stereochemistry" refers...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the stereochemistry of small, flexible molecules lacking traditional chiral centers requires a nuanced analytical approach. For 1-(2-Methoxyethyl)-1-methylthiourea , "stereochemistry" refers to its three-dimensional conformational state—specifically, the restricted rotation around the C–N partial double bond and the spatial orientation of the flexible methoxyethyl side chain.

This guide provides a critical comparison of Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal techniques like Solution-State NMR and DFT Computational Modeling . By integrating these methods, researchers can definitively map the stereochemical landscape of substituted thioureas, ensuring that solid-state observations are not merely artifacts of crystal packing forces.

Mechanistic Background: The Stereochemistry of Flexible Thioureas

In 1-(2-Methoxyethyl)-1-methylthiourea, both the methyl and 2-methoxyethyl groups are attached to the same nitrogen atom (N1), while the other nitrogen remains an unsubstituted amine (NH₂).

The delocalization of the nitrogen lone pair into the thiocarbonyl (C=S) π-system imparts significant partial double-bond character to the C–N1 bond. This electronic structure restricts free rotation, resulting in distinct planar E and Z conformational stereoisomers (rotamers)[1]. Furthermore, steric repulsion between the N-alkyl groups and the thiocarbonyl sulfur dictates the preferred dihedral angles, while the 2-methoxyethyl chain introduces additional gauche/anti flexibility[2].

Because intermolecular hydrogen bonding (N–H···S) strongly influences crystallization, relying solely on one analytical method can lead to incomplete stereochemical assignments.

Comparative Methodologies & Self-Validating Protocols

To establish a self-validating analytical system, empirical solid-state data must be cross-examined against solution-state dynamics and theoretical gas-phase thermodynamics.

Method A: Single-Crystal X-Ray Diffraction (SC-XRD) – The Solid-State Gold Standard

SC-XRD provides absolute atomic coordinates, making it the definitive method for identifying the exact solid-state rotamer and side-chain conformation.

Step-by-Step Protocol:

  • Crystallization: Dissolve 50 mg of 1-(2-Methoxyethyl)-1-methylthiourea in a 1:1 mixture of dichloromethane and hexane. Puncture the vial cap with a narrow needle and allow slow evaporation at 4 °C over 3–5 days.

  • Crystal Mounting: Under a polarized light microscope, select a single, block-like crystal with well-defined faces. Mount it on a MiTeGen cryoloop using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Transfer the loop to the diffractometer goniometer. Cool the crystal to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation, ensuring high redundancy and completeness up to 2θ = 50° (for Mo).

  • Phasing and Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure anisotropically using full-matrix least-squares on F² (SHELXL). Place hydrogen atoms in calculated positions and refine using a riding model.

  • Causality & Self-Validation: Cooling the crystal to 100 K suppresses the thermal motion (atomic displacement parameters) of the highly flexible 2-methoxyethyl chain. The protocol self-validates through the final crystallographic R-factor (R₁ < 0.05 indicates a highly reliable stereochemical model).

Method B: Variable-Temperature NMR & NOESY – Solution-State Dynamics

Because SC-XRD only captures the thermodynamically stable conformer in the crystal lattice, NMR is required to observe the conformational equilibrium in solution[3].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃.

  • VT-NMR (1D ¹H): Acquire ¹H spectra from 298 K down to 213 K. Observe the line broadening and eventual splitting of the N-methyl and N-methylene signals as the C–N bond rotation freezes on the NMR timescale.

  • 2D NOESY Acquisition: At 213 K, acquire a 2D NOESY spectrum with a mixing time (τm) of 400 ms.

  • Stereochemical Assignment: Integrate the cross-relaxation peaks between the NH₂ protons and the N-methyl/N-methylene protons.

  • Causality & Self-Validation: The Nuclear Overhauser Effect (NOE) is strictly distance-dependent (proportional to 1/r⁶). Observing a strong NOE cross-peak between the NH₂ and the N-methyl group definitively confirms the Z-conformation of the methyl group relative to the thiocarbonyl sulfur in solution.

Method C: Density Functional Theory (DFT) – Theoretical Thermodynamics

DFT isolates the molecule from solvent and lattice effects, revealing intrinsic stereochemical preferences driven by internal sterics.

Step-by-Step Protocol:

  • In Silico Construction: Build the four primary conformers of 1-(2-Methoxyethyl)-1-methylthiourea (E/Z rotamers paired with gauche/anti methoxyethyl chains).

  • Geometry Optimization: Run optimizations using the B3LYP functional with a 6-311G(d,p) basis set in a vacuum model.

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized geometries.

  • Causality & Self-Validation: The frequency calculation acts as the internal validation mechanism; the absence of imaginary frequencies confirms that the optimized geometry is a true local minimum rather than a transition state[1].

Data Presentation: Performance Comparison

Analytical ParameterSC-XRD (Solid-State)VT-NMR / NOESY (Solution)DFT Modeling (In Silico)
Primary Data Yield Absolute 3D atomic coordinates & bond lengthsInteratomic distances (< 5 Å) & rotational barriersGlobal/local energy minima & dipole moments
Stereochemical Resolution High (Exact E/Z and gauche/anti states)Medium (Ensemble average of dynamic rotamers)High (Theoretical ideal states)
Environmental Context Heavily influenced by crystal packing / H-bondingInfluenced by solvent polarity (e.g., CDCl₃ vs DMSO)Gas phase or implicit solvent models
Throughput Low (Requires single crystals)High (Rapid data acquisition)Medium (Computationally intensive)
Relative Cost High (Instrument time & cryogens)Medium (Standard NMR access)Low (Software/Compute time)

Visualizing the Analytical Workflow

The following diagram illustrates the integrated approach required to definitively confirm the stereochemistry of flexible thiourea derivatives.

StereochemWorkflow Start 1-(2-Methoxyethyl)-1-methylthiourea Conformational Analysis XRD Single-Crystal XRD (Solid-State Stereochemistry) Start->XRD NMR VT-NMR & NOESY (Solution-State Dynamics) Start->NMR DFT DFT Modeling (Gas Phase Energy) Start->DFT Cryst Slow Evaporation Crystallization XRD->Cryst Compare Data Integration & Stereochemical Assignment NMR->Compare DFT->Compare Diffract X-ray Diffraction Data Collection Cryst->Diffract Refine Anisotropic Refinement (Determine E/Z & Gauche/Anti) Diffract->Refine Refine->Compare

Integrated workflow for determining flexible thiourea stereochemistry.

Conclusion & Best Practices

For highly flexible molecules like 1-(2-Methoxyethyl)-1-methylthiourea, Single-Crystal XRD remains the undisputed gold standard for determining absolute atomic positions and confirming the exact stereochemical conformation. However, because thioureas readily form robust intermolecular hydrogen-bond networks in the solid state, the crystal structure often represents a kinetically trapped or lattice-stabilized conformer rather than the global energy minimum.

Therefore, best practices dictate that SC-XRD must be utilized as the anchor point of a multi-disciplinary workflow. By validating the XRD coordinates against NOESY NMR distance restraints and DFT energy calculations, researchers can confidently map both the static structure and the dynamic stereochemical behavior of the molecule.

References

  • Mido, Y., et al. "The cis form of N-methylthiourea in the solid state: Raman spectroscopy, X-ray diffraction and ab initio molecular orbital calculations." Journal of Molecular Structure.[Link]

  • Szumna, A., et al. "Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas." The Journal of Organic Chemistry.[Link]

  • Al-Arfaj, A. R., et al. "The steric effect of the two adjacent 1,3-methyl groups imposes a dihedral angle... in tetra-methylthiourea." Acta Crystallographica Section E.[Link]

Sources

Comparative

Comparative Toxicity and Performance Guide: 1-(2-Methoxyethyl)-1-methylthiourea vs. Traditional Reagents

Executive Summary & Structural Profiling The transition toward sustainable and safe synthetic methodologies has driven the replacement of highly toxic traditional reagents with versatile organocatalysts and building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

The transition toward sustainable and safe synthetic methodologies has driven the replacement of highly toxic traditional reagents with versatile organocatalysts and building blocks. 1-(2-Methoxyethyl)-1-methylthiourea (MEMT) represents a modern aliphatic thiourea derivative utilized in ligand design, medicinal chemistry, and organocatalysis[1].

Unlike traditional transition metal catalysts (e.g., organotin, palladium) or highly electrophilic precursors (e.g., phosgene, isothiocyanates) which pose severe bio-hazardous risks, MEMT offers a tunable hydrogen-bonding network and bidentate coordination capabilities[1]. However, evaluating its comparative toxicity is critical, as certain substituted thiourea motifs have recently been flagged as emerging environmental pollutants[2].

MEMT, being a dialkyl thiourea with a methoxyethyl ether linkage, lacks the highly lipophilic and electron-withdrawing fluorinated aromatic rings found in classic organocatalysts. This structural difference alters its partition coefficient (log P) and its binding affinity to hepatic enzymes, generally resulting in a milder cytotoxicity profile compared to aryl thioureas, and a drastically safer handling profile compared to traditional heavy metal catalysts or phosgene derivatives[1].

Mechanistic Profiling & Toxicity Causality

Thiourea toxicity is not universal; it is highly dependent on the steric and electronic nature of the substituents attached to the core. Traditional thiourea organocatalysts, such as Takemoto's catalyst, incorporate a 3,5-bis(trifluoromethyl)phenyl group. While this fluorinated moiety enhances catalytic activity via increased hydrogen-bond donor acidity, it also significantly increases cytotoxicity, demonstrating an EC50 of ~7.9 mg/L in Vibrio fischeri luminescence assays[2].

In mammalian systems, the primary mechanism of thiourea toxicity is mediated by human flavin-dependent monooxygenase 3 (FMO3) [3]. FMO3 oxidizes the sulfur atom of the thiourea core to form a highly reactive sulfenic acid intermediate. If cellular glutathione (GSH) is depleted, this electrophilic species binds covalently to cellular proteins, inducing oxidative stress and cytotoxicity[3].

Pathway Visualization

ToxicityPathway MEMT 1-(2-Methoxyethyl)-1-methylthiourea (Aliphatic Thiourea) FMO3 Hepatic FMO3 Oxidation (Flavin Monooxygenase 3) MEMT->FMO3 Metabolic Activation Sulfenic Reactive Sulfenic Acid Intermediate FMO3->Sulfenic S-Oxygenation GSH Glutathione (GSH) Conjugation Sulfenic->GSH Detoxification Pathway Toxicity Protein Covalent Binding (Cytotoxicity / Oxidative Stress) Sulfenic->Toxicity GSH Depletion (Toxicity Pathway) Clearance Safe Excretion (Metabolite Efflux) GSH->Clearance Stable Conjugate

Metabolic pathway of thiourea derivatives via FMO3 oxidation and GSH-mediated clearance.

Comparative Toxicity & Performance Data

To contextualize the safety profile of MEMT, we benchmark it against traditional reagents and legacy catalysts utilized for similar synthetic transformations.

Reagent / CatalystPrimary ApplicationPrimary Toxicity MechanismCytotoxicity / Hazard ProfileEnvironmental Impact
1-(2-Methoxyethyl)-1-methylthiourea Ligand building block, organocatalysisFMO3-mediated sulfoxidation[3]Low to Moderate (Aliphatic core reduces FMO3 affinity)Low (Readily biodegradable, non-accumulative)
Takemoto's Catalyst (Aryl Thiourea)Asymmetric organocatalysisHigh lipophilicity & sulfoxidation[2]High (EC50 = 7.9 mg/L in V. fischeri)[2]Emerging Chiral Pollutant[2]
Phosgene / Isothiocyanates Urea/Thiourea synthesisSevere electrophilic cross-linking[1]Extreme (Lethal inhalation hazard, corrosive)High (Requires strict abatement protocols)
Tributyltin Chloride Traditional cross-coupling / catalysisEndocrine disruption, heavy metal toxicityHigh (Severe marine pollutant, bioaccumulative)Extreme (Persistent organic pollutant)

Experimental Protocol: Self-Validating Cytotoxicity Workflow

To objectively compare the metabolic liability of MEMT against traditional reagents, we utilize a self-validating in vitro system using mouse C3H/10T1/2 cells expressing human FMO3[3].

Causality & Trustworthiness: Standard cell lines often lack sufficient FMO3 expression to bioactivate thioureas. By comparing parental (FMO3-negative) cells against FMO3-expressing clones, we create an internal negative control that isolates toxicity strictly to sulfur-oxidation metabolites, eliminating confounding variables from baseline chemical reactivity[3].

Step-by-Step Methodology:
  • Cell Culture & Seeding: Seed parental C3H/10T1/2 cells and FMO3-expressing clones in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Glutathione (GSH) Modulation (The Causality Mechanism): Pre-incubate half of the test wells with 1×10−5 M Buthionine Sulfoximine (BSO) for 4 hours. Scientific Causality: BSO is a specific inhibitor of gamma-glutamylcysteine synthetase. Depleting GSH sensitizes the cells to the reactive sulfenic acid intermediates. If toxicity increases in BSO-treated FMO3 cells but not parental cells, it definitively validates that the toxicity is driven by FMO3-mediated bioactivation rather than direct chemical insult[3].

  • Reagent Dosing: Administer MEMT, Takemoto's catalyst, and traditional reference reagents across a logarithmic concentration gradient ( 1×10−6 M to 1×10−3 M). Ensure a minimum exposure time of 6 hours to allow for enzymatic sulfoxidation[3].

  • Viability Quantification: Assess cytotoxicity using a standard clonogenic assay or MTT reagent. Calculate the EC50 values for both parental and FMO3-expressing cell lines to determine the therapeutic/safety window of the reagent.

References

  • [2] Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing. Molecules (MDPI).[Link]

  • [1] Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry (via NIH/PMC).[Link]

  • [3] Thiourea toxicity in mouse C3H/10T1/2 cells expressing human flavin-dependent monooxygenase 3. Biochemical Pharmacology (via NIH/PubMed).[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol: Safe Handling and RCRA-Compliant Disposal of 1-(2-Methoxyethyl)-1-methylthiourea

As drug development pipelines increasingly rely on specialized sulfur-containing building blocks, the management of hazardous laboratory waste has become a critical operational pillar. 1-(2-Methoxyethyl)-1-methylthiourea...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on specialized sulfur-containing building blocks, the management of hazardous laboratory waste has become a critical operational pillar. 1-(2-Methoxyethyl)-1-methylthiourea (CAS No. 955399-56-1)[1] is a highly specific thiourea derivative utilized in synthetic chemistry and pharmaceutical research.

While its unique structural properties make it a valuable reagent, the thiourea pharmacophore presents significant environmental and biological hazards. As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This protocol provides a self-validating, mechanistically grounded disposal system to ensure absolute regulatory compliance, protect laboratory personnel, and prevent environmental contamination.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To effectively manage chemical waste, researchers must understand the causality of its toxicity. 1-(2-Methoxyethyl)-1-methylthiourea contains a functional thiourea core, which dictates its behavior in biological systems and the environment.

  • Endocrine Disruption (Thyroid Toxicity): Thiourea derivatives are known inhibitors of thyroid peroxidase (TPO). They bind to the heme group of the enzyme, blocking the iodination of tyrosine residues and subsequently suppressing the synthesis of T3 and T4 hormones. Chronic exposure via inhalation of dust or skin absorption can lead to severe thyroid dysfunction.

  • Aquatic Toxicity: Thiourea compounds are highly persistent in water and are classified as toxic to aquatic life with long-lasting effects[2]. Under no circumstances should aqueous washings containing this compound be poured down the drain.

  • Chemical Incompatibility: The sulfur atom in the thiourea core is nucleophilic and prone to violent oxidation. Mixing this waste with strong oxidizers (e.g., nitric acid, peroxides) can generate toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases.

ToxicityMechanism Thiourea Thiourea Core (Active Pharmacophore) TPO Thyroid Peroxidase (TPO) Inhibition Thiourea->TPO Binds to heme group Hormone Decreased T3/T4 Synthesis TPO->Hormone Blocks iodination Tox Thyroid Toxicity & Endocrine Disruption Hormone->Tox Chronic systemic exposure

Figure 1: Mechanistic pathway of thiourea-induced thyroid toxicity dictating strict exposure controls.

Regulatory Grounding & RCRA Classification

The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3].

While 1-(2-Methoxyethyl)-1-methylthiourea itself may not be explicitly listed by name in every local registry, its parent compound, Thiourea (CAS 62-56-6), is classified as a U-listed hazardous waste (EPA Waste Code: U219) [2][4]. Furthermore, specific substituted thioureas can even fall under acutely hazardous P-listed categories (e.g., P072, P093)[3].

To maintain a self-validating safety system, laboratories must adopt a conservative approach and manage 1-(2-Methoxyethyl)-1-methylthiourea as a U219-equivalent hazardous waste. The EPA mandates that such waste must be disposed of using permitted hazardous waste combustors (high-temperature incineration) and never placed in standard municipal trash or sewer systems[4].

Self-Validating Disposal Protocols

A self-validating protocol ensures that every action has a built-in verification step, preventing cascading errors. Implement the following step-by-step methodologies for the disposal of 1-(2-Methoxyethyl)-1-methylthiourea.

Phase A: Solid Waste Management (Powders, Vials, and Consumables)

Applies to: Unused reagent, contaminated weigh boats, spatulas, and PPE.

  • Containment: Sweep up solid spills or collect contaminated consumables using anti-static tools to avoid combustible dust generation[2].

  • Primary Packaging: Place the waste into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) wide-mouth jar). Do not use metal containers if trace acids are present[3].

  • Secondary Containment: Place the primary container inside a secondary leak-proof bin within the designated Satellite Accumulation Area (SAA).

  • Labeling: Affix a label clearly marked "HAZARDOUS WASTE" immediately upon the first drop of waste entering the container[3]. Include the chemical name and the hazard warning ("Toxic / Aquatic Hazard").

  • Validation Checkpoint: Before sealing the SAA bin, physically verify that no strong oxidizers (e.g., nitrates, permanganates) are stored in the same secondary containment tray.

Phase B: Liquid Waste Management (Reaction Solvents and Aqueous Washes)

Applies to: Mother liquors, chromatography fractions, and glassware washings.

  • Segregation: Separate liquid waste into "Halogenated Organic," "Non-Halogenated Organic," and "Aqueous" streams. 1-(2-Methoxyethyl)-1-methylthiourea is highly soluble in organic solvents.

  • Transfer: Use a closed-funnel system to transfer liquids into a designated HPLC-grade waste carboy.

  • pH Verification (Aqueous): If the waste is aqueous, ensure the pH is between 6 and 8. Highly acidic solutions can degrade the thiourea core, potentially releasing toxic hydrogen sulfide ( H2​S ) or other noxious gases.

  • Validation Checkpoint: Inspect the carboy cap to ensure it is vented for pressure relief but closed to atmospheric release, complying with RCRA closed-container regulations.

Phase C: Final Disposition (Incineration)
  • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste. Use the DOT proper shipping name: Environmentally hazardous substances, solid/liquid, n.o.s. (contains thiourea derivatives), UN3077 (solid) or UN3082 (liquid)[2].

  • Destruction: The waste must be transported by a certified vendor to an EPA-approved hazardous waste combustor for high-temperature thermal destruction[4].

  • Validation Checkpoint: Retain the Certificate of Destruction (CoD) from the waste vendor. Cross-reference the weight on the CoD with your laboratory's internal SAA accumulation log to ensure 100% mass accountability.

DisposalWorkflow Start 1-(2-Methoxyethyl)-1- methylthiourea Waste Solid Solid Waste (Powders/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Washings) Start->Liquid Incineration High-Temp Incineration (EPA Approved Combustor) Solid->Incineration Segregated & Double-bagged Org Organic Solvents (Hal/Non-Hal) Liquid->Org Aq Aqueous Waste (pH 6-8) Liquid->Aq Org->Incineration Vented Carboy Aq->Incineration STRICT NO DRAIN DISPOSAL

Figure 2: Decision tree for the segregation and RCRA-compliant disposal of thiourea derivative waste streams.

Quantitative Safety & Logistics Data

To facilitate rapid decision-making on the laboratory floor, the following tables summarize the critical operational parameters for handling and disposing of this chemical.

Table 1: Waste Stream Compatibility & Accumulation Matrix
Waste Stream TypePrimary Container MaterialIncompatible Materials (DO NOT MIX)Max SAA Accumulation Limit
Solid Reagent/Powder HDPE or Amber GlassStrong oxidizers, alkali metals55 Gallons (or 1 qt acute)[3]
Organic Liquid Waste Polyethylene CarboyNitric acid, peroxides, hydrides55 Gallons[3]
Aqueous Washings Polyethylene CarboyStrong acids (pH < 3)55 Gallons[3]
Contaminated Sharps Puncture-proof PlasticN/AFill to marked safety line
Table 2: Required PPE & Engineering Controls for Handling
Control CategorySpecificationCausality / Rationale
Ventilation Fume Hood (Face velocity > 100 fpm)Prevents inhalation of combustible/toxic dust[2].
Hand Protection Nitrile Gloves (Double gloving recommended)Prevents dermal absorption and systemic endocrine disruption.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from severe irritation.
Spill Kit Inert absorbent (e.g., Vermiculite), Anti-static broomSweeping up powders safely without generating explosive dust clouds[2].

References

  • West Virginia Department of Environmental Protection. RCRA Pharmaceutical Hazardous Wastes Flipbook PDF. Retrieved from: [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Methoxyethyl)-1-methylthiourea

Handling specialized chemical compounds requires moving beyond basic compliance to establish a culture of rigorous, self-validating safety. As a Senior Application Scientist, I have designed this protocol to provide you...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized chemical compounds requires moving beyond basic compliance to establish a culture of rigorous, self-validating safety. As a Senior Application Scientist, I have designed this protocol to provide you with the mechanistic reasoning and field-proven methodologies necessary for safely handling 1-(2-Methoxyethyl)-1-methylthiourea (CAS 955399-56-1).

This guide is engineered for researchers and drug development professionals who require absolute confidence in their operational safety.

Hazard Profile & Mechanistic Causality

To protect yourself effectively, you must understand the specific behavior of the molecule you are handling.

Thiourea and its derivatives are highly reactive compounds often utilized in pharmaceutical synthesis. However, they carry significant systemic risks, including potential thyroid disruption, dermal sensitization, and in some cases, suspected reproductive toxicity and carcinogenicity[1][2].

The Causality of Risk for 1-(2-Methoxyethyl)-1-methylthiourea: Unlike the parent thiourea molecule, the addition of a methoxyethyl ether linkage and a methyl group significantly increases this derivative's lipophilicity .

  • Dermal Threat: This increased lipophilicity lowers the energy barrier required for the molecule to penetrate the stratum corneum (the outer layer of skin). If the powder contacts bare skin, systemic absorption occurs much faster than with standard hydrophilic salts.

  • Aerosol Threat: As a fine powder, the primary route of accidental exposure is the inhalation of aerosolized particulates during weighing and transfer.

Because of these properties, standard single-layer laboratory PPE is mechanistically insufficient.

Core PPE Requirements: The "Armor"

The following table summarizes the quantitative data and mechanistic rationale for the required Personal Protective Equipment (PPE), grounded in Occupational Safety and Health Administration (OSHA) standards.

PPE CategoryMaterial SpecificationQuantitative ThresholdsMechanistic CausalityRegulatory Standard
Primary Gloves (Inner) Nitrile (Powder-Free)Thickness: 0.11 mmBreakthrough: > 240 minProvides the baseline dermal barrier against lipophilic penetration.OSHA 29 CFR 1910.138[3]
Secondary Gloves (Outer) Nitrile or Neoprene (Extended Cuff)Thickness: 0.20 mmLength: 300 mmAbsorbs primary chemical contact. The extended cuff prevents wrist exposure when reaching into the hood.OSHA 29 CFR 1910.138[3]
Eye Protection Chemical Splash GogglesANSI Z87.1+ certifiedIndirect ventingPrevents aerosolized fine powder and liquid splashes from bypassing standard safety glasses.OSHA 29 CFR 1910.133[4]
Fume Hood (Engineering) Bypass Chemical Fume HoodFace Velocity: 80–120 fpm (0.4–0.6 m/s)Captures aerosolized particulates before they reach the operator's breathing zone.OSHA 29 CFR 1910.132[5]
Respirator (If outside hood) N95 or P100 ParticulateFiltration Efficiency: 95% at 0.3 μ mRequired only during spill response or if the fume hood fails, preventing inhalation of toxic dust.OSHA 29 CFR 1910.134[4]

Operational Workflow: A Self-Validating System

A safety protocol is only effective if it can be verified in real-time. Do not simply follow steps; validate them as you work.

Phase 1: Pre-Execution Validation
  • Airflow Verification: Check the digital fume hood monitor (must read 80-120 fpm).

    • Self-Validation Checkpoint: Do not rely solely on digital sensors. Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash. It must be actively and visibly pulled inward, confirming negative pressure.

  • PPE Integrity Check: Perform a visual inspection and a quick inflation test (trapping air and squeezing) on both pairs of gloves to check for micro-tears before donning.

Phase 2: Gowning Sequence
  • Don closed-toe, non-porous footwear and long trousers.

  • Wash and thoroughly dry hands.

  • Don the inner layer of nitrile gloves.

  • Put on a fluid-resistant, knee-length lab coat. Ensure the cuffs of the coat sit over the inner gloves.

  • Don chemical splash goggles.

  • Don the outer layer of extended-cuff nitrile gloves. Pull the extended cuffs over the sleeves of the lab coat to create a continuous, impenetrable barrier.

Phase 3: Execution (Handling the Chemical)
  • Place the sealed vial of 1-(2-Methoxyethyl)-1-methylthiourea at least 6 inches inside the fume hood to ensure it is within the optimal capture velocity zone.

  • Open the vial slowly to prevent the sudden aerosolization of fine powders.

  • Use an anti-static micro-spatula for weighing. Static electricity causes thiourea powders to cling to instruments and disperse unpredictably.

  • Self-Validation Checkpoint: If any powder visibly disperses outside the immediate weighing boat, pause operations immediately. Step back and allow the hood to clear the air for 60 seconds before proceeding.

Phase 4: De-gowning & Decontamination
  • Cap the chemical vial securely.

  • Wipe down the exterior of the vial and the immediate work surface with a damp, disposable absorbent pad.

  • Remove the outer gloves inside the fume hood by pinching the exterior at the wrist and peeling them off inside-out. Dispose of them immediately in the solid hazardous waste container.

  • Remove the lab coat and hang it in a designated contaminated-garment area.

  • Remove goggles by handling only the clean head strap.

  • Remove the inner gloves using the aseptic skin-to-skin, glove-to-glove technique.

  • Wash hands and forearms with soap and water for a minimum of 30 seconds.

Spill Response & Disposal Plans

Immediate Spill Response (The "Wet-Wipe" Method): Thiourea derivatives must never be dry-swept , as the mechanical force generates highly toxic, concentrated aerosols.

  • If the spill occurs outside the fume hood, evacuate the immediate area and don a P100 respirator.

  • Cover the spilled powder gently with absorbent pads.

  • Wet the pads with water or a compatible solvent (e.g., ethanol) to dissolve or suspend the powder without generating dust.

  • Carefully scoop the wet material into a sealable hazardous waste container.

  • Wash the affected surface thoroughly with soap and water.

Disposal Plan: 1-(2-Methoxyethyl)-1-methylthiourea waste must be strictly segregated from strong oxidizing agents and strong acids, as violent, exothermic reactions can occur[1][2]. Label the container clearly as "Toxic Chemical Waste - Thiourea Derivative" and dispose of it via a certified environmental health and safety (EHS) contractor.

Process Visualization

G Start Pre-Lab Validation (Fume Hood & PPE Check) InnerGloves 1. Don Inner Nitrile Gloves (Base dermal layer) Start->InnerGloves LabCoat 2. Don Fluid-Resistant Lab Coat (Torso/arm protection) InnerGloves->LabCoat Face 3. Don Splash Goggles (& Respirator if needed) LabCoat->Face OuterGloves 4. Don Outer Nitrile Gloves (Extended cuff over coat) Face->OuterGloves Operation Perform Chemical Handling (Inside Certified Fume Hood) OuterGloves->Operation DeGownOuter 5. Remove Outer Gloves (Dispose in hood waste) Operation->DeGownOuter DeGownCoat 6. Remove Lab Coat (Fold inward) DeGownOuter->DeGownCoat DeGownFace 7. Remove Goggles/Respirator (Handle by straps) DeGownCoat->DeGownFace DeGownInner 8. Remove Inner Gloves (Aseptic technique) DeGownFace->DeGownInner Wash 9. Wash Hands Thoroughly (Soap & Water) DeGownInner->Wash

Sequential PPE Gowning and De-gowning Workflow for Thiourea Derivatives.

References

  • Thiourea Safety Data Sheet Source: scribd.com URL:[Link]

  • Thiourea - HAZARD SUMMARY Source: nj.gov URL:[Link]

  • PPE Inspection Checklist | Free Download | OSHA Requirements Source: ecesis.net URL:[Link]

  • Protect Your Crew—and Your Business: OSHA PPE Rules for Abrasives Source: empireabrasives.com URL:[Link]

  • Personal Protective Equipment Policy | PennEHRS Source: upenn.edu URL:[Link]

Sources

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